5-Diethylamino-2-pentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(diethylamino)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNJBKJCVOFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021862 | |
| Record name | 5-Diethylamino-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-14-6 | |
| Record name | 5-(Diethylamino)-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 5-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Diethylamino-2-pentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Diethylamino-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-diethylaminopentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Diethylamino-2-pentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T3TWL8CA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Diethylamino-2-pentanone chemical properties and structure
An In-depth Technical Guide to 5-Diethylamino-2-pentanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic data for this compound (CAS No. 105-14-6). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a clear, brown, flammable liquid.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Key physical and chemical properties are summarized in Table 1 for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 105-14-6 | [3][4][5][6] |
| Molecular Formula | C₉H₁₉NO | [3][4][5][6] |
| Molecular Weight | 157.25 g/mol | [2][5][7] |
| Appearance | Clear brown liquid | [1] |
| Boiling Point | 83-85 °C @ 15 mm Hg | [5] |
| Density | 0.861 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.434 | [5] |
| Flash Point | 150 °F (65.6 °C) | [5] |
| Predicted pKa | 10.27 ± 0.25 | [5] |
| Storage Temperature | 2-8°C | [5] |
Chemical Structure and Identifiers
The structure of this compound features a pentanone backbone with a diethylamino group attached to the terminal carbon (C5). This bifunctional nature, containing both a ketone and a tertiary amine, makes it a versatile building block in organic synthesis. Key structural identifiers are listed in Table 2.
Table 2: Structural Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 5-(diethylamino)pentan-2-one | [2] |
| SMILES | CCN(CC)CCCC(C)=O | [8] |
| InChI | InChI=1S/C₉H₁₉NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3 | [8] |
| InChIKey | GRGNJBKJCVOFEO-UHFFFAOYSA-N | [3][8] |
| Synonyms | Novol ketone, 5-(N,N-Diethylamino)pentan-2-one, DF 493, Novalketone | [3][4][5] |
Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available mass spectrometry, infrared, and nuclear magnetic resonance data.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available through the NIST WebBook.[3][9] The molecular ion peak (M⁺) is observed at an m/z of 157, corresponding to the molecular weight of the compound. The most prominent peak (base peak) in the GC-MS analysis is found at m/z 86.[2] This key fragment likely results from an alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines, leading to the formation of a stable [CH₂=N(CH₂CH₃)₂]⁺ ion. Another significant peak is observed at m/z 43, which can be attributed to the acetyl cation [CH₃CO]⁺ formed by alpha-cleavage at the carbonyl group.[2][10][11]
Table 3: Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage at C4-C5 bond |
| 43 | [C₂H₃O]⁺ | Alpha-cleavage at C2-C3 bond |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the most characteristic absorption is a strong peak corresponding to the carbonyl (C=O) stretch of the ketone. This typically appears in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching of the alkyl groups are expected around 2800-3000 cm⁻¹, and C-N stretching vibrations would be observed in the fingerprint region.[9][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, fully assigned NMR spectrum is not available in the cited literature, the expected signals can be predicted based on the structure.
-
¹H NMR: One would expect signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group adjacent to the carbonyl, and several multiplets for the three methylene (B1212753) groups (-CH₂-) in the pentane (B18724) chain. The protons on carbons alpha to the carbonyl group (at C1 and C3) and alpha to the nitrogen atom (on the ethyl groups and at C5) would be the most deshielded.
-
¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms.[13] The carbonyl carbon (C2) would be the most downfield signal, typically in the range of 200-210 ppm. Carbons adjacent to the nitrogen (C5 and the ethyl -CH₂- carbons) would appear around 40-60 ppm, while the remaining alkyl carbons would be found further upfield.
Experimental Protocols and Workflows
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available in the searched literature. A synthesis is referenced in the Journal of Medicinal Chemistry, but the specific procedure could not be retrieved.[1] However, a logical workflow for its synthesis can be proposed based on the well-established Mannich reaction, which is commonly used to produce aminoketones.
Logical Synthesis and Purification Workflow
The synthesis would likely involve the reaction of a ketone, an amine, and an aldehyde. For this compound, a plausible route is the reaction of acetone (B3395972) with diethylamine (B46881) and a formaldehyde (B43269) equivalent (like paraformaldehyde) in the presence of an acid catalyst, followed by reaction with an appropriate alkylating agent to extend the chain. A more direct, though less common, approach would be the Michael addition of diethylamine to a suitable unsaturated ketone.
The following diagram illustrates a generalized workflow for the synthesis and purification of an aminoketone via a Mannich-type reaction, based on a procedure for a similar compound.[14]
Caption: Generalized workflow for aminoketone synthesis.
Biological Activity and Signaling Pathways
While the general class of aminoketones is known to possess a wide range of pharmacological activities—including antibacterial, antiviral, and anticancer properties—no specific biological activities or signaling pathway involvements for this compound have been documented in the available scientific literature.[2][3][13] Its primary documented use is in the context of "pharmaceuticals," likely as a synthetic intermediate or building block for more complex active pharmaceutical ingredients.[1] Due to the lack of specific data, no signaling pathway diagram can be provided. Further research is required to elucidate any potential biological roles of this compound.
References
- 1. This compound | 105-14-6 [chemicalbook.com]
- 2. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 4. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound - CAS:105-14-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 9. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. please explain the mass spectrometry fragmentation of 2 pentanone in deta.. [askfilo.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 5-Diethylamino-2-pentanone (CAS Number: 105-14-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Diethylamino-2-pentanone, a chemical compound with the CAS number 105-14-6. The document details its physicochemical properties, synthesis, and analytical characterization methods. It is intended to serve as a valuable resource for professionals in research and drug development by consolidating key technical data, outlining experimental protocols, and visualizing fundamental chemical processes associated with this compound.
Physicochemical Properties
This compound, also known as Novol ketone, is a clear brown liquid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 105-14-6 | [2][3] |
| Molecular Formula | C₉H₁₉NO | [2][4] |
| Molecular Weight | 157.25 g/mol | [4] |
| Boiling Point | 83-85 °C at 15 mmHg | [3] |
| Density | 0.861 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.434 | [3] |
| Flash Point | 150 °F (65.6 °C) | [3] |
| pKa (Predicted) | 10.27 ± 0.25 | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
The primary synthetic route to β-aminoketones such as this compound is the Mannich reaction. This versatile one-pot, three-component condensation reaction involves an active hydrogen-containing compound (a ketone), an amine, and a non-enolizable aldehyde (typically formaldehyde).[5]
General Synthesis Pathway: The Mannich Reaction
The synthesis of this compound via the Mannich reaction would theoretically involve the reaction of acetone (B3395972) (providing the enolizable ketone), diethylamine (B46881), and formaldehyde. The reaction proceeds through the formation of an iminium ion from diethylamine and formaldehyde, which then undergoes nucleophilic attack by the enol form of acetone.
Experimental Protocol: General Procedure for Mannich Reaction
While a specific protocol for this compound was not found in the searched literature, a general microwave-assisted procedure for the synthesis of β-aminoketones can be adapted.[6]
Reactants:
-
Aryl-ketone (e.g., Acetophenone as a model): 1.0 equiv.
-
Secondary amine (e.g., Diethylamine): 2.0 equiv.
-
Paraformaldehyde: 2.0 equiv.
-
Hydrochloric acid: 2.0 equiv.
-
Absolute ethanol (B145695): 2.25 mL
Procedure:
-
Combine the ketone, secondary amine, paraformaldehyde, and hydrochloric acid in absolute ethanol in a microwave-safe vessel.
-
Heat the reaction mixture in a microwave reactor at a specified temperature and time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired β-aminoketon.[6]
Analytical Characterization
A comprehensive analytical approach is essential for the unambiguous identification and purity assessment of this compound. This section outlines the expected outcomes from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are detailed below.
¹H NMR Spectroscopy
Based on the structure of this compound, a ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments. Protons closer to the electronegative nitrogen and oxygen atoms are expected to appear at higher chemical shifts (downfield).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is characteristically found at a high chemical shift. A reference spectrum for the ¹³C NMR of this compound is available and can be used for comparison.[6]
| Carbon Position | Expected Chemical Shift (ppm) Range |
| C=O (C2) | 205 - 220 |
| CH₃ (C1) | 20 - 50 |
| CH₂ (C3) | 16 - 25 |
| CH₂ (C4) | 25 - 35 |
| CH₂ (C5) | 30 - 65 |
| N(CH₂CH₃)₂ | 50 - 90 |
| N(CH₂CH₃)₂ | 10 - 15 |
Note: The expected chemical shift ranges are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for separating and identifying volatile compounds. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. The fragmentation pattern is crucial for structural confirmation. The NIST WebBook provides mass spectral data for this compound.[7][8]
Expected Fragmentation Pattern:
-
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.
-
McLafferty Rearrangement: If a gamma-hydrogen is present, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule.
-
Cleavage adjacent to the nitrogen atom: The diethylamino group can also influence the fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method would be suitable for the analysis of this compound.
General HPLC Method Parameters:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
-
Detection: UV detection, with the wavelength selected based on the compound's UV absorbance profile.
-
Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.
A validated HPLC method for the simultaneous analysis of multiple 5-HT3 receptor antagonists provides a useful reference for developing a specific method for this compound.[9]
Toxicology and Safety
Understanding the toxicological profile of a chemical is paramount for safe handling and for assessing its potential as a therapeutic agent.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
Acute Toxicity
Limited acute toxicity data is available. An LD50 value, the dose that is lethal to 50% of a test population, is a common measure of acute toxicity. It is crucial to consider the route of administration when evaluating LD50 values.
| Route of Administration | Species | LD50 Value | Reference(s) |
| Oral | Rat | >2000 mg/kg bw | [11] |
| Dermal | Rat | >2009 mg/kg bw | [11] |
Note: The provided LD50 values are from a study on a structurally similar compound and should be considered indicative rather than definitive for this compound.
Metabolism
Potential Metabolic Pathways:
-
N-dealkylation: The ethyl groups on the nitrogen atom can be removed by cytochrome P450 enzymes.
-
Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol.
-
Hydroxylation: Hydroxyl groups can be introduced at various positions on the alkyl chain.
-
Conjugation: The parent compound or its metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion.
Conclusion
This technical guide has consolidated available information on this compound (CAS 105-14-6), covering its physicochemical properties, synthesis via the Mannich reaction, and key analytical characterization techniques. While foundational data has been presented, further research is warranted to fully elucidate its detailed spectroscopic characteristics, develop and validate specific analytical methods, expand upon its toxicological profile, and investigate its metabolic pathways. This document serves as a starting point for researchers and professionals, providing a structured overview to facilitate future studies and applications of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Amino ketone formation and aminopropanol-dehydrogenase activity in rat-liver preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 8. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ECHA CHEM [chem.echa.europa.eu]
Spectroscopic Profile of 5-Diethylamino-2-pentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 5-Diethylamino-2-pentanone (CAS No. 105-14-6). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 2.51 | t | 2H | 7.1 | H-3 |
| 2.44 | q | 4H | 7.1 | H-1' |
| 2.38 | t | 2H | 7.1 | H-4 |
| 2.13 | s | 3H | - | H-1 |
| 1.74 | p | 2H | 7.1 | H-5 |
| 0.99 | t | 6H | 7.1 | H-2' |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum was recorded in deuterochloroform (CDCl₃).
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 209.0 | C-2 (C=O) |
| 52.3 | C-5 |
| 47.6 | C-1' |
| 41.9 | C-3 |
| 29.8 | C-1 |
| 21.3 | C-4 |
| 11.7 | C-2' |
Infrared (IR) Spectroscopy
The following table lists the major absorption bands observed in the FTIR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2968 | C-H stretch | Alkyl |
| 2932 | C-H stretch | Alkyl |
| 2801 | C-H stretch | Alkyl |
| 1715 | C=O stretch | Ketone |
| 1466 | C-H bend | Alkyl |
| 1378 | C-H bend | Alkyl |
| 1167 | C-N stretch | Aliphatic Amine |
Mass Spectrometry (MS)
The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 86 | 100 | [M - C₄H₉N]⁺ (Base Peak) |
| 58 | 50 | [M - C₅H₁₁O]⁺ |
| 43 | 35 | [CH₃CO]⁺ |
| 157 | Low | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence was used.
-
Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 second was used between scans.
-
Spectral Width: A spectral width of 16 ppm was typically used.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) was utilized to simplify the spectrum and enhance signal intensity.
-
Number of Scans: 1024 scans were acquired due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was employed.
Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. Phase and baseline corrections were applied to the resulting spectra.
Infrared (IR) Spectroscopy
Methodology: The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.
Instrumentation: A Thermo Nicolet iS50 FTIR spectrometer was used for the analysis.
Data Acquisition:
-
Spectral Range: The spectrum was scanned from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ was employed.
-
Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Methodology: The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used.
Gas Chromatography (GC) Conditions:
-
Column: An HP-5ms capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) was used.
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: The injector temperature was maintained at 250°C.
-
Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.
-
Injection Mode: A splitless injection of 1 µL of a dilute solution of the sample in dichloromethane (B109758) was performed.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: The ion source temperature was set to 230°C.
-
Quadrupole Temperature: The quadrupole temperature was maintained at 150°C.
-
Mass Scan Range: The mass spectrometer was scanned over a mass-to-charge ratio (m/z) range of 40-400 amu.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Physical Properties of 5-Diethylamino-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Diethylamino-2-pentanone. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or in other research applications. This document presents quantitative data in a clear, tabular format, details the general experimental protocols for determining these properties, and includes a mandatory visualization of a relevant workflow.
Core Physical Properties
This compound is a clear brown liquid organic compound.[1] Its key physical characteristics are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO | [2][3] |
| Molecular Weight | 157.25 g/mol | [2][3] |
| Boiling Point | 83-85 °C at 15 mm Hg | [1] |
| Density | 0.861 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.434 | [1] |
| Flash Point | 150 °F (65.6 °C) | |
| Predicted pKa | 10.27 ± 0.25 | |
| Appearance | Clear brown liquid | [1] |
| CAS Number | 105-14-6 | [2][3] |
Experimental Protocols
2.1. Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is commonly employed.
-
Apparatus: Thiele tube or an oil bath, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of this compound is placed in the fusion tube.
-
The capillary tube is placed in the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5][6][7][8]
-
2.2. Determination of Density
Density is the mass of a substance per unit volume. For a liquid like this compound, this can be determined using a balance and a graduated cylinder or a pycnometer for higher accuracy.
-
Apparatus: A calibrated graduated cylinder, an electronic balance.
-
Procedure:
-
The mass of the clean, dry graduated cylinder is recorded.
-
A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is recorded.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is then calculated by dividing the mass of the liquid by its volume.[9][10][11][12][13]
-
2.3. Measurement of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often measured using an Abbe refractometer.
-
Apparatus: Abbe refractometer, a constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The line is positioned at the center of the crosshairs, and the refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.[14][15][16][17][18]
-
2.4. Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air. This is a critical safety parameter. The two primary methods are the open-cup and closed-cup methods.
-
Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.
-
Procedure (Closed-Cup):
-
The sample of this compound is placed in the test cup of the apparatus.
-
The cup is heated at a slow, constant rate.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[19][20][21][22][23]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a liquid organic compound such as this compound.
Caption: Generalized workflow for determining the physical properties of a liquid sample.
This guide provides essential physical data and standardized methodologies relevant to this compound, aiming to support its safe and effective use in research and development.
References
- 1. This compound | 105-14-6 [chemicalbook.com]
- 2. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. wjec.co.uk [wjec.co.uk]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chm.uri.edu [chm.uri.edu]
- 13. homesciencetools.com [homesciencetools.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. gvda-instrument.com [gvda-instrument.com]
- 16. mt.com [mt.com]
- 17. Refractive index - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. scimed.co.uk [scimed.co.uk]
- 20. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 21. filab.fr [filab.fr]
- 22. Flash point - Wikipedia [en.wikipedia.org]
- 23. oil-tester.com [oil-tester.com]
5-Diethylamino-2-pentanone: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diethylamino-2-pentanone, a versatile bifunctional molecule, serves as a crucial building block in the landscape of organic synthesis. Its unique structure, incorporating both a ketone and a tertiary amine, allows for a diverse range of chemical transformations, making it a valuable intermediate in the preparation of various organic compounds, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a focus on its role as a precursor to pharmacologically active molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound [1][2][3][4][5][6][7]
| Property | Value |
| CAS Number | 105-14-6 |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 83-85 °C at 15 mmHg |
| Density | 0.861 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.434 |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | Data available but specific peak assignments require access to spectral databases. |
| ¹³C NMR | Data available but specific peak assignments require access to spectral databases. |
| Infrared (IR) Spectroscopy | Characteristic C=O stretch of the ketone, C-N stretching of the amine. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |
Synthesis of this compound
The primary route for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine).
Experimental Protocol: The Mannich Reaction
Reaction Scheme:
Figure 1: General scheme for the Mannich reaction synthesis.
Reagents and Equipment:
-
Acetone
-
Paraformaldehyde
-
Diethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Methanol
-
Sodium Hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add diethylamine hydrochloride, paraformaldehyde, acetone, and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to a moderate reflux and maintain for several hours.
-
After cooling to room temperature, make the solution basic by adding a cold solution of sodium hydroxide.
-
Extract the aqueous layer with several portions of diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter the drying agent and remove the ether by distillation.
-
Purify the crude product by vacuum distillation to yield this compound.
Applications in Organic Synthesis
The dual functionality of this compound makes it a versatile precursor for the synthesis of a wide array of organic molecules, most notably heterocyclic compounds which are prevalent in many active pharmaceutical ingredients (APIs).
Synthesis of Antimalarial Drugs
A primary and well-documented application of this compound is in the synthesis of 4-aminoquinoline (B48711) antimalarial drugs, such as analogues of chloroquine (B1663885) and amodiaquine.[9][10][11] The aminoketone side chain is crucial for the activity of these compounds.
Workflow for the Synthesis of Amodiaquine Analogues:
References
- 1. This compound | 105-14-6 [chemicalbook.com]
- 2. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 3. This compound [drugfuture.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
The Role of 5-Diethylamino-2-pentanone in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Diethylamino-2-pentanone, also known as Novol Ketone, is a key chemical intermediate with a significant, albeit specific, role in medicinal chemistry. This technical guide provides an in-depth analysis of its properties, synthesis, and primary application as a precursor in the production of the renowned antimalarial drug, Chloroquine. Detailed experimental protocols for its conversion to the crucial diamine side chain and subsequent condensation to form Chloroquine are presented. While its importance in antimalarial drug synthesis is well-established, this guide also addresses the current landscape of its broader applications, noting a lack of extensive evidence for its use in other therapeutic areas. This document serves as a comprehensive resource for researchers and professionals involved in pharmaceutical synthesis and drug discovery.
Introduction
This compound (CAS No. 105-14-6) is a substituted ketone that has carved a niche for itself in the realm of pharmaceutical manufacturing.[1][2][3][4] Its molecular structure is characterized by a pentanone backbone with a diethylamino group at the 5-position. This unique arrangement of functional groups makes it an ideal starting material for the synthesis of the side chain of 4-aminoquinoline (B48711) antimalarial drugs, most notably Chloroquine. The historical and continued importance of Chloroquine in the management of malaria underscores the significance of its synthetic precursors. This guide will explore the chemical and physical properties of this compound, its primary role in medicinal chemistry, and provide detailed methodologies for its application in the synthesis of Chloroquine.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic protocols. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 105-14-6 | [2] |
| Molecular Formula | C₉H₁₉NO | [2] |
| Molecular Weight | 157.25 g/mol | [2] |
| Appearance | Clear brown liquid | [1] |
| Boiling Point | 83-85 °C at 15 mm Hg | [1] |
| Density | 0.861 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.434 | [1] |
| Synonyms | Novol Ketone, 5-(N,N-Diethylamino)pentan-2-one, 1-Diethylamino-4-pentanone | [2] |
Core Application in Medicinal Chemistry: Synthesis of Chloroquine
The principal role of this compound in medicinal chemistry is as a key intermediate in the synthesis of Chloroquine. Chloroquine is a widely used antimalarial agent, and its synthesis has been a subject of extensive study. This compound is utilized to construct the crucial 4-diethylamino-1-methylbutyl side chain, which is then attached to the 4-position of the 7-chloroquinoline (B30040) nucleus.
The overall synthetic pathway involves two main stages:
-
Conversion of this compound to N¹,N¹-diethylpentane-1,4-diamine (Novoldiamine). This is typically achieved through a reductive amination reaction.
-
Condensation of Novoldiamine with 4,7-dichloroquinoline. This step forms the final Chloroquine molecule.
Experimental Protocol: Synthesis of Chloroquine
The following is a detailed, two-step experimental protocol for the synthesis of Chloroquine from this compound.
Step 1: Reductive Amination of this compound to form N¹,N¹-diethylpentane-1,4-diamine (Novoldiamine)
This procedure outlines a general method for reductive amination. Specific conditions may be optimized.
Materials and Reagents:
-
This compound
-
Ammonia (B1221849) (or a source of ammonia like ammonium (B1175870) chloride/acetate)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂/Pd/C)
-
Methanol (or other suitable solvent)
-
Acetic acid (catalyst, optional)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a source of ammonia, such as ammonium chloride (1.5 eq) and a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent, such as sodium cyanoborohydride (1.2 eq), in portions. Alternatively, the mixture can be subjected to catalytic hydrogenation.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N¹,N¹-diethylpentane-1,4-diamine (Novoldiamine). The product may be purified further by distillation under reduced pressure.
References
5-Diethylamino-2-pentanone: A Technical Guide to its Synthesis and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Diethylamino-2-pentanone, a β-aminoketone of interest in synthetic and medicinal chemistry. The document details the historical context of its discovery through the lens of the Mannich reaction, provides detailed experimental protocols for its synthesis, and presents its known physicochemical properties in a structured format. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide discusses the broader therapeutic potential of the aminoketone class of compounds, particularly in the areas of antimalarial and neurological drug discovery.
Introduction
This compound, with the CAS number 105-14-6, is a dialkylamino-substituted ketone. Structurally, it is classified as a β-aminoketone, a class of compounds that has garnered significant attention in organic synthesis and medicinal chemistry. These compounds serve as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and other biologically active agents. The presence of both a carbonyl group and a tertiary amine within the same molecule imparts unique chemical reactivity and potential for diverse biological interactions.
While the specific biological functions of this compound are not well-documented, the broader class of β-aminoketones has been investigated for a range of therapeutic applications. This includes their evaluation as antimalarial, antibacterial, and central nervous system-active agents. This guide aims to provide a thorough understanding of the chemical aspects of this compound, from its historical synthetic roots to practical laboratory procedures.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the Mannich reaction , a cornerstone of organic chemistry. First reported by the German chemist Carl Mannich in 1912, this reaction provides a powerful method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] The general transformation involves the condensation of a primary or secondary amine, formaldehyde, and a compound containing an active hydrogen atom (such as a ketone).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in further synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO | [2] |
| Molecular Weight | 157.26 g/mol | [2] |
| CAS Number | 105-14-6 | [2] |
| Appearance | Clear liquid | |
| Boiling Point | 188-190 °C at 760 mmHg | |
| Density | 0.861 g/mL at 25 °C | |
| Refractive Index | 1.434 at 20 °C |
Experimental Protocols for Synthesis
Two primary synthetic routes for the preparation of this compound are detailed below. The first is the classic Mannich reaction, and the second is a two-step process involving the synthesis of an intermediate, 5-chloro-2-pentanone (B45304).
Synthesis via the Mannich Reaction
This one-pot, three-component reaction is the most direct method for the synthesis of this compound.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Diethylamine hydrochloride (1.0 mol)
-
Paraformaldehyde (1.1 mol)
-
Acetone (5.0 mol)
-
Methanol (100 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium hydroxide (B78521) solution (20% w/v)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethylamine hydrochloride, paraformaldehyde, acetone, and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Make the solution basic (pH > 10) by the slow addition of a 20% sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Synthesis via 5-Chloro-2-pentanone Intermediate
This two-step method provides an alternative route to the target compound.
Step 1: Synthesis of 5-Chloro-2-pentanone
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
γ-Acetyl-γ-butyrolactone (1.0 mol)
-
Concentrated Hydrochloric Acid (sufficient quantity)
-
-
Procedure:
-
In a round-bottom flask fitted with a distillation apparatus, add γ-acetyl-γ-butyrolactone and an excess of concentrated hydrochloric acid.
-
Heat the mixture gently. Carbon dioxide will evolve.
-
Continue heating and distill the product, 5-chloro-2-pentanone, as it forms.
-
The collected distillate can be further purified by fractional distillation.
-
Step 2: Amination of 5-Chloro-2-pentanone
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
5-Chloro-2-pentanone (1.0 mol)
-
Diethylamine (2.2 mol)
-
Potassium carbonate (1.5 mol)
-
Acetonitrile (as solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-pentanone and potassium carbonate in acetonitrile.
-
Add diethylamine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
-
Biological Activities and Drug Development Potential (of the Aminoketone Class)
While specific biological data for this compound is scarce, the broader class of β-aminoketones has been a subject of interest in drug discovery.
Antimalarial Potential
Several studies have explored aminoketone derivatives as potential antimalarial agents. The mechanism of action is often attributed to their ability to interfere with hemozoin formation in the malaria parasite, a critical detoxification pathway for the parasite. The basic amino group is thought to play a role in accumulating the drug in the acidic food vacuole of the parasite.
Central Nervous System (CNS) Activity
The aminoketone scaffold is present in several CNS-active drugs. For example, bupropion (B1668061) is an aminoketone derivative used as an antidepressant and smoking cessation aid. The structural features of aminoketones allow for interaction with various neurotransmitter transporters and receptors.
Antimicrobial Activity
Some aminoketone derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi. The proposed mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.
Workflow for Preliminary Biological Screening of a Novel Aminoketone:
Conclusion
This compound is a classic example of a β-aminoketone whose synthetic roots are firmly planted in the foundational principles of organic chemistry, particularly the Mannich reaction. While its own biological profile remains to be fully elucidated, its structural class continues to be a fertile ground for the discovery of new therapeutic agents. The detailed synthetic protocols provided in this guide offer a practical resource for researchers interested in the synthesis and further investigation of this and related compounds. Future studies are warranted to explore the specific biological activities of this compound and to determine its potential as a lead compound or a versatile intermediate in drug development programs.
References
An In-depth Technical Guide on 5-Diethylamino-2-pentanone Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diethylamino-2-pentanone and its derivatives represent a class of aminoketones with significant potential in drug discovery and development. The presence of a tertiary amino group and a ketone functionality provides a scaffold that can be readily modified to explore a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of these compounds, tailored for researchers in medicinal chemistry and pharmacology. While specific data on this compound derivatives is limited in publicly available literature, this document compiles information on structurally related aminoketones to provide a foundational understanding and practical guidance for future research.
Chemical Properties and Synthesis
This compound, also known as Novol ketone, is a clear brown liquid with the molecular formula C9H19NO.[1] Its structure features a pentanone backbone with a diethylamino group at the 5-position.
Synthesis of Derivatives and Analogs:
The synthesis of derivatives of this compound and other β-amino ketones can be achieved through various established organic chemistry reactions. The Mannich reaction is a cornerstone for the synthesis of such compounds, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group.
A typical synthetic approach involves the reaction of a ketone, an aldehyde, and a primary or secondary amine. For the synthesis of 5-dialkylamino-2-pentanone derivatives, a suitable ketone can be reacted with formaldehyde (B43269) and a secondary amine (e.g., diethylamine, dimethylamine, piperidine) in the presence of an acid or base catalyst. Microwave-assisted organic synthesis has been shown to improve yields and reduce reaction times for Mannich reactions.[2]
Potential Biological Activities
Based on the biological activities reported for structurally similar aminoketone derivatives, compounds based on the this compound scaffold may exhibit a range of pharmacological effects, including antimicrobial and enzyme inhibitory activities.
Antimicrobial Activity
Various β-aminoketones have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria.[1][2] The mechanism of action is often attributed to the interaction of the aminoketone with the bacterial cell wall or intracellular targets. The lipophilicity and basicity of the amino group can be fine-tuned to optimize antimicrobial potency and spectrum.
Enzyme Inhibition
The aminoketone scaffold is present in molecules that have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[3] Inhibition of these enzymes is a key therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease. The amino and ketone moieties can interact with the active sites of these enzymes, and modifications to the alkyl groups on the nitrogen and the pentanone backbone can influence binding affinity and selectivity.
Data Presentation: Representative Biological Data of Analogous Compounds
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Analogous Aminoketone Derivatives against Various Bacterial Strains.
| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| AK-1 | CH3 | C6H5 | 16 | 32 | 64 | [2] |
| AK-2 | C2H5 | 4-Cl-C6H4 | 8 | 16 | 32 | [2] |
| AK-3 | -(CH2)5- | C6H5 | 32 | 64 | >128 | [2] |
| AK-4 | CH3 | 4-NO2-C6H4 | 8 | 8 | 16 | [2] |
Data is representative of β-aminoketones and not specific to this compound derivatives.
Table 2: Representative IC50 Values of Analogous Aminoketone Derivatives for Cholinesterase and Monoamine Oxidase Inhibition.
| Compound ID | R Group | AChE IC50 (µM) | BuChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| T-1 | 2,3-dichlorophenyl | >100 | 1.25 | 0.096 | >100 | [3] |
| T-2 | 4-fluorophenyl | 0.13 | 2.45 | 0.25 | 1.5 | [3] |
| T-3 | 4-chlorophenyl | 0.25 | 3.15 | 0.55 | 2.1 | [3] |
| T-4 | 4-bromophenyl | 0.18 | 2.95 | 0.35 | 1.8 | [3] |
Data is for thiosemicarbazone derivatives of a related 4-(diethylamino)salicylaldehyde (B93021) and is intended to be illustrative.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.
General Protocol for the Synthesis of 5-Dialkylamino-2-pentanone Derivatives (Mannich Reaction)
Materials:
-
Acetone (or other suitable ketone)
-
Paraformaldehyde
-
Secondary amine (e.g., diethylamine, dimethylamine, piperidine)
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
-
Sodium hydroxide (B78521) (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
To a stirred solution of the secondary amine (1.1 equivalents) in ethanol, add paraformaldehyde (1.0 equivalent).
-
Add a catalytic amount of hydrochloric acid.
-
To this mixture, add the ketone (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with a 10% sodium hydroxide solution to pH 10-12.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.
-
The product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Protocol for Broth Microdilution Antimicrobial Susceptibility Assay
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria without any compound), and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., donepezil)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol for Monoamine Oxidase (MAO) Inhibition Assay
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Kynuramine (B1673886) (substrate for MAO-A) or benzylamine (B48309) (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
96-well microtiter plate
-
Spectrophotometer or fluorometer
Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of the test compound in potassium phosphate buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
The reaction is incubated for 30 minutes at 37°C.
-
The formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde (B42025) from benzylamine) is measured spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine can be monitored by measuring the increase in absorbance at 316 nm.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curves.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening and a hypothetical signaling pathway that could be modulated by these compounds.
References
An In-depth Technical Guide to the Synthesis of 5-Diethylamino-2-pentanone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-diethylamino-2-pentanone, a valuable intermediate in pharmaceutical research. This document details established methodologies, provides structured data for experimental parameters, and includes visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.
Introduction
This compound (CAS No. 105-14-6) is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a reactive ketone and a tertiary amine, allows for a range of chemical modifications, making it an important precursor in the development of novel therapeutic agents. This guide outlines two primary and reliable methods for its synthesis: the nucleophilic substitution of a halo-precursor and the Mannich reaction.
Synthetic Methodologies
Two principal synthetic strategies have been identified in the literature for the preparation of this compound.
Method 1: Nucleophilic Substitution of 5-Chloro-2-pentanone (B45304)
This widely-used method involves a two-step process, beginning with the synthesis of the precursor, 5-chloro-2-pentanone, followed by its reaction with diethylamine (B46881).
Step 1: Synthesis of 5-Chloro-2-pentanone
The precursor, 5-chloro-2-pentanone, can be effectively synthesized from α-acetyl-γ-butyrolactone.[1]
Step 2: Synthesis of this compound
The final product is obtained through the nucleophilic substitution of the chloride in 5-chloro-2-pentanone by diethylamine.
Method 2: The Mannich Reaction
Data Presentation
The following tables summarize the quantitative data associated with the key synthetic steps.
Table 1: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone [1]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |
| α-Acetyl-γ-butyrolactone | 128.13 | 3.0 | 384 g | Starting Material |
| Concentrated Hydrochloric Acid | 36.46 | - | 450 mL | Reagent |
| Water | 18.02 | - | 525 mL + 450 mL | Solvent |
| Product | ||||
| 5-Chloro-2-pentanone | 120.58 | 2.38 - 2.69 | 287 - 325 g | Product |
| Yield | 79 - 90% |
Table 2: Representative Synthesis of this compound via Nucleophilic Substitution
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Role |
| 5-Chloro-2-pentanone | 120.58 | 1.0 | 120.58 g | Starting Material |
| Diethylamine | 73.14 | 2.0 | 146.28 g | Nucleophile |
| Acetonitrile (B52724) | 41.05 | - | 500 mL | Solvent |
| Product | ||||
| This compound | 157.25 | - | - | Product |
| Expected Yield | High |
Note: Specific yield data for this reaction is not detailed in the readily available literature; however, similar SN2 reactions typically proceed with high efficiency.
Experimental Protocols
Detailed Protocol for Method 1: Nucleophilic Substitution
Step A: Synthesis of 5-Chloro-2-pentanone [1]
-
Combine 384 g (3 moles) of α-acetyl-γ-butyrolactone, 450 mL of concentrated hydrochloric acid, and 525 mL of water in a 2-liter distilling flask equipped with a condenser and a receiving flask cooled in an ice-water bath.
-
Heat the mixture. Carbon dioxide will evolve immediately. Control the heating rate to prevent foaming into the condenser.
-
Continue the distillation rapidly. After collecting approximately 900 mL of distillate, add an additional 450 mL of water to the distilling flask.
-
Continue distillation until another 300 mL of distillate is collected.
-
Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150 mL portions of ether.
-
Combine the organic layer and the ether extracts and dry over calcium chloride.
-
Remove the ether by distillation to obtain crude 5-chloro-2-pentanone (287–325 g, 79–90% yield).
-
The crude product can be purified by vacuum distillation.
Step B: Synthesis of this compound (Representative Protocol)
-
In a round-bottom flask, dissolve 5-chloro-2-pentanone (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Add diethylamine (2.0 equivalents) to the solution. The use of an excess of the amine helps to drive the reaction to completion and acts as a base to neutralize the HCl formed.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any diethylamine hydrochloride salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Reaction Pathway Visualizations
The following diagrams illustrate the chemical transformations described in this guide.
Caption: Reaction scheme for the synthesis of this compound via nucleophilic substitution.
Caption: Proposed Mannich reaction pathway for the synthesis of this compound.
References
The Biological Activity of 5-Diethylamino-2-pentanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Diethylamino-2-pentanone is a clear, brown liquid with the chemical formula C9H19NO.[1] While its primary application is noted in the pharmaceutical field, detailed public information regarding its specific biological activities and mechanisms of action is limited. This technical guide aims to consolidate the available information, with a focus on its synthesis and potential, though currently underexplored, pharmacological relevance.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical characteristics is crucial for any biological investigation. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C9H19NO | [1] |
| Molecular Weight | 157.25 g/mol | [1] |
| CAS Number | 105-14-6 | [1] |
| Appearance | Clear brown liquid | [1] |
| Boiling Point | 83-85 °C at 15 mm Hg | |
| Density | 0.861 g/mL at 25 °C | |
| Refractive Index | n20/D 1.434 |
Synthesis
The synthesis of this compound has been referenced in the scientific literature, notably in the Journal of Medicinal Chemistry.[1] While the specific details of the synthesis from this source are not publicly available, a general synthetic approach for such aminoketones can be conceptualized.
Conceptual Synthetic Workflow
The synthesis of this compound would likely involve the formation of the diethylamino group and the pentanone chain. A possible, though unconfirmed, workflow is depicted below. This diagram illustrates a logical relationship between precursor molecules and the final product.
References
Methodological & Application
Application Notes and Protocols: 5-Diethylamino-2-pentanone and its Analogs as Key Intermediates in Antimalarial Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 5-diethylamino-2-pentanone and its derivatives as crucial intermediates in the production of vital antimalarial drugs, including chloroquine (B1663885), hydroxychloroquine (B89500), and sontoquine (B1221020). Detailed experimental protocols and quantitative data are presented to facilitate research and development in this field.
Introduction
Quinolone-based antimalarial drugs have been a cornerstone in the global fight against malaria for decades. Among these, 4-aminoquinolines such as chloroquine, hydroxychloroquine, and sontoquine are of significant importance. The synthesis of these drugs relies on the availability of key side-chain intermediates, with this compound and its analogs playing a pivotal role. This document outlines the synthetic pathways, experimental procedures, and mechanisms of action of these critical therapeutic agents.
Synthetic Applications of 5-Dialkylamino-2-pentanone Derivatives
This compound and its structural analogs are essential building blocks for the synthesis of the side chains of several 4-aminoquinoline (B48711) antimalarials. The general synthetic strategy involves the condensation of the appropriate 5-dialkylamino-2-pentylamine derivative with a substituted 4,7-dichloroquinoline (B193633) core.
Synthesis of Chloroquine
Chloroquine is synthesized by the condensation of 4,7-dichloroquinoline with 5-diethylamino-2-pentylamine (also known as novaldiamine). The classical approach involves a reductive amination of this compound to form the corresponding amine, which is then coupled with the quinoline (B57606) core.
Experimental Protocol: Racemic Chloroquine Synthesis [1]
-
Step 1: Synthesis of 5-Diethylamino-2-pentylamine (Novaldiamine).
-
This compound is subjected to reductive amination using hydrogen gas and ammonia.
-
A Raney nickel catalyst is typically employed for this reaction.
-
The product, racemic 5-diethylamino-2-pentylamine, is purified for the subsequent step.
-
-
Step 2: Condensation with 4,7-Dichloroquinoline. [1]
-
4,7-Dichloroquinoline is condensed with 5-diethylamino-2-pentylamine at an elevated temperature.
-
The reaction yields racemic chloroquine.
-
A more recent approach for the chiral synthesis of (+)-chloroquine involves an asymmetric synthesis of the side chain followed by condensation.[1]
Experimental Protocol: Asymmetric Synthesis of (+)-Chloroquine [1]
-
Step 1: Asymmetric Reductive Amination.
-
5-(N,N-diethylamino)-2-pentanone is reacted with (S)-α-methylbenzylamine in the presence of a Lewis acid (e.g., titanium isopropoxide) to form a chiral imine intermediate.
-
This intermediate is reduced in situ to yield (S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine.
-
-
Step 2: Deprotection.
-
The benzyl (B1604629) group is removed from the secondary amine via catalytic hydrogenation (e.g., using a palladium catalyst) to afford (S)-5-(N,N-diethylamino)-2-pentylamine with high enantiomeric excess (>99% ee).
-
-
Step 3: Condensation.
-
The enantiomerically pure side chain is condensed with 4,7-dichloroquinoline under thermal conditions to produce (S)-chloroquine.
-
-
Step 4: Salt Formation.
-
The resulting (S)-chloroquine base can be reacted with phosphoric acid and recrystallized to yield (S)-chloroquine phosphate.
-
Synthesis of Hydroxychloroquine
Hydroxychloroquine synthesis follows a similar pathway, utilizing 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine as the side-chain intermediate. This intermediate is synthesized from a precursor ketone.
Experimental Protocol: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone [2]
-
A mixture of 1-chloro-4-pentanone, N-ethyl-N-2-hydroxyethylamine, and sodium chloride in xylene is heated.
-
The mixture is first heated on a steam bath for two hours with stirring and then refluxed for three hours.
-
After standing overnight, the mixture is filtered, and the filtrate is fractionally distilled to yield 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone.
Experimental Protocol: Synthesis of Hydroxychloroquine [2][3]
-
Step 1: Reductive Amination.
-
1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone is dissolved in ammoniacal methanol (B129727) and catalytically reduced with Raney nickel at room temperature under pressure to yield 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine.[2]
-
-
Step 2: Condensation.
-
A mixture of 4,7-dichloroquinoline, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, and a catalytic amount of potassium iodide in the presence of a base (e.g., sodium hydroxide (B78521), triethylamine) is heated.[3]
-
The reaction temperature typically ranges from 100 to 150°C for several hours.[3][4]
-
One patented method describes heating 4,7-dichloroquinoline and the side chain at 125-130°C for 18 hours in the presence of phenol (B47542) and potassium iodide.[2] Another high-pressure method describes reacting the components at 100-120°C for six hours.[2] A continuous-flow process has also been developed, which can significantly improve yield.[5]
-
Synthesis of Sontoquine
Sontoquine, or 3-methyl-chloroquine, is synthesized by condensing 4,7-dichloro-3-methylquinoline (B11891173) with 5-diethylamino-2-pentylamine.
Experimental Protocol: Synthesis of Sontoquine [6]
-
Step 1: Synthesis of 4,7-Dichloro-3-methylquinoline.
-
This precursor is synthesized according to the method described by Andersag.
-
-
Step 2: Condensation.
-
A mixture of 4,7-dichloro-3-methylquinoline, N-tert-butyl-propane-1,3-diamine (as an example side chain), and phenol is stirred in a 120°C oil bath for 24 hours.[6]
-
After cooling, the resulting oil is dissolved in methylene (B1212753) chloride and 10% sodium hydroxide for workup.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of Chloroquine and Hydroxychloroquine Intermediates
| Intermediate Product | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Diethylamino-2-pentylamine | This compound, Ammonia | Raney Nickel, H₂ | - | - | - | - |
| (S)-5-(N,N-diethylamino)-2-pentylamine | 5-(N,N-diethylamino)-2-pentanone, (S)-α-methylbenzylamine | Lewis Acid (e.g., Ti(OiPr)₄), Pd catalyst | - | - | - | >99% ee |
| 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone | 1-chloro-4-pentanone, N-ethyl-N-2-hydroxyethylamine | NaCl | Xylene | Reflux | 3 | - |
| 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine | 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone, Ammonia | Raney Nickel, H₂ | Methanol | Room Temp | 24 | - |
Table 2: Synthesis of Chloroquine, Hydroxychloroquine, and Sontoquine
| Final Product | Quinoline Precursor | Amine Side Chain | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Racemic Chloroquine | 4,7-Dichloroquinoline | 5-Diethylamino-2-pentylamine | - | - | Elevated | - | - |
| (S)-Chloroquine | 4,7-Dichloroquinoline | (S)-5-(N,N-diethylamino)-2-pentylamine | - | - | Thermal | - | - |
| Hydroxychloroquine | 4,7-Dichloroquinoline | 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine | KI, Base (e.g., NaOH) | - | 100-150 | 6-48 | 35-94 |
| Sontoquine Analog | 4,7-Dichloro-3-methylquinoline | N-tert-butyl-propane-1,3-diamine | Phenol | - | 120 | 24 | - |
Mechanisms of Action
Antimalarial Action: Inhibition of Heme Polymerization
The primary antimalarial mechanism of 4-aminoquinolines like chloroquine is the disruption of heme detoxification in the malaria parasite.[7][8][9][10][11][12][13]
-
The parasite digests host hemoglobin in its food vacuole, releasing toxic free heme.
-
To protect itself, the parasite polymerizes heme into a non-toxic crystalline substance called hemozoin.[12]
-
4-aminoquinolines accumulate in the acidic food vacuole and are believed to form a complex with heme.[10]
-
This drug-heme complex caps (B75204) the growing hemozoin polymer, preventing further polymerization.[7][8][10]
-
The resulting buildup of free heme leads to oxidative stress and parasite death.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. ijera.com [ijera.com]
- 3. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates - Google Patents [patents.google.com]
- 4. WO2010027150A2 - New preparation of hydroxychloroquine - Google Patents [patents.google.com]
- 5. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Reductive Amination of 5-Diethylamino-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the reductive amination of 5-Diethylamino-2-pentanone. This versatile ketone is a valuable building block in synthetic organic chemistry, particularly for the synthesis of novel amine derivatives with potential applications in drug discovery and development. The protocols outlined below are based on established methodologies for reductive amination and are intended to serve as a starting point for laboratory experimentation.
Introduction
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][2] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the corresponding amine.[3][4] This one-pot reaction is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines.[4]
This compound possesses a reactive ketone functional group and a tertiary amine moiety, making it an interesting substrate for generating complex molecules with potential biological activity. The following protocols detail the reductive amination of this ketone with primary and secondary amines using a common and selective reducing agent, sodium triacetoxyborohydride (B8407120).
Reaction Mechanism and Workflow
The general mechanism for the reductive amination of a ketone with a primary amine involves the initial formation of a hemiaminal, which then dehydrates to form an imine. This imine is subsequently reduced to the final amine product. When a secondary amine is used, an iminium ion is formed, which is then reduced.
Caption: General mechanism of reductive amination.
The experimental workflow for a typical reductive amination is straightforward and can be completed in a single pot.
Caption: A generalized workflow for one-pot reductive amination.
Experimental Protocols
The following are generalized protocols for the reductive amination of this compound. Researchers should optimize these conditions for their specific amine substrate.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.2 eq) in anhydrous DCE.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-N-(4-(diethylamino)pentan-2-yl)amine.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 eq)
-
Morpholine (B109124) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic acid (catalytic amount, e.g., 0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) and morpholine (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to promote the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature overnight, monitoring the reaction by TLC.
-
Work-up the reaction by quenching with saturated sodium bicarbonate solution.
-
Perform an aqueous extraction with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4-(4-(diethylamino)pentan-2-yl)morpholine.
Data Presentation
The following tables present hypothetical but realistic data for the reductive amination of this compound with various amines based on the protocols described above. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Reductive Amination of this compound with Primary Amines
| Entry | Primary Amine | Product | Theoretical Yield (%) |
| 1 | Benzylamine | N-Benzyl-N-(4-(diethylamino)pentan-2-yl)amine | 85 |
| 2 | Aniline | N-(4-(Diethylamino)pentan-2-yl)aniline | 78 |
| 3 | p-Toluidine | N-(4-(Diethylamino)pentan-2-yl)-4-methylaniline | 81 |
| 4 | 4-Fluoroaniline | N-(4-(Diethylamino)pentan-2-yl)-4-fluoroaniline | 82 |
| 5 | Cyclohexylamine | N-Cyclohexyl-4-(diethylamino)pentan-2-amine | 88 |
Table 2: Reductive Amination of this compound with Secondary Amines
| Entry | Secondary Amine | Product | Theoretical Yield (%) |
| 1 | Morpholine | 4-(4-(Diethylamino)pentan-2-yl)morpholine | 90 |
| 2 | Piperidine | 1-(4-(Diethylamino)pentan-2-yl)piperidine | 87 |
| 3 | Pyrrolidine | 1-(4-(Diethylamino)pentan-2-yl)pyrrolidine | 89 |
| 4 | N-Methylbenzylamine | N-(4-(Diethylamino)pentan-2-yl)-N-methyl-1-phenylmethanamine | 83 |
| 5 | Diethylamine | N2,N2,N4,N4-Tetraethylpentane-2,4-diamine | 75 |
Concluding Remarks
The protocols provided herein offer a robust starting point for the synthesis of a diverse library of amine derivatives from this compound. The use of sodium triacetoxyborohydride offers a mild and selective method for the reduction of the imine/iminium intermediate.[4] Optimization of reaction parameters such as solvent, temperature, and stoichiometry may be necessary to achieve optimal yields for specific substrates. The synthesized compounds can be further evaluated for their biological activities, contributing to the advancement of drug discovery programs.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purity Analysis of 5-Diethylamino-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Diethylamino-2-pentanone is a tertiary amine and a ketone, making it a compound of interest in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for its intended applications, requiring robust and reliable analytical methods. These application notes provide detailed protocols for the determination of the purity of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a method for the determination of nitrogen content via elemental analysis is described.
Potential Impurities
The synthesis of this compound is commonly achieved through a Mannich reaction involving diethylamine, formaldehyde, and 2-pentanone.[1][2][3][4][5][6][7] This synthetic route may lead to the formation of several process-related impurities and degradation products. Understanding these potential impurities is crucial for developing selective analytical methods.
Likely Impurities:
-
Unreacted Starting Materials: Diethylamine, Formaldehyde, 2-Pentanone.
-
Byproducts of the Mannich Reaction: N,N-diethyl-N-(hydroxymethyl)amine, Adducts from the self-condensation of 2-pentanone.
-
Over-alkylation Products: Impurities resulting from multiple additions to the amine or ketone.
-
Degradation Products: Oxidation or hydrolysis products.
Analytical Methods for Purity Determination
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a primary method for the quantitative analysis of volatile and thermally stable compounds like this compound.[8][9]
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for this analysis.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution of this compound in methanol.
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks.
Data Presentation:
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% (area/area) |
| Limit of Quantitation (LOQ) | 0.03% (area/area) |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow:
High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)
For the analysis of non-volatile impurities and as a complementary technique to GC, a reversed-phase HPLC method with mass spectrometric detection is highly effective. Since this compound lacks a strong chromophore for UV detection, MS provides the necessary sensitivity and selectivity.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a 0.1 mg/mL solution of this compound in 50:50 water:acetonitrile.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Ion (m/z): [M+H]⁺ for this compound (158.2).
-
Scan Range: m/z 50-500 for impurity profiling.
-
Data Presentation:
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 3.0% |
| Accuracy (% Recovery) | 97.0 - 103.0% |
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. oarjbp.com [oarjbp.com]
- 3. kems.knust.edu.gh [kems.knust.edu.gh]
- 4. ias.ac.in [ias.ac.in]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. measurlabs.com [measurlabs.com]
- 9. scielo.org.co [scielo.org.co]
Application Note: Quantification of 5-Diethylamino-2-pentanone using a derivatization-free HPLC-UV method
For Researchers, Scientists, and Drug Development Professionals
This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Diethylamino-2-pentanone. This protocol is designed for researchers and scientists in drug development and related fields who require a reliable method for the quantification of this secondary amine ketone.
Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging. While derivatization is a common strategy to enhance the detectability of such compounds, this application note proposes a direct, derivatization-free approach using a modern, highly sensitive UV detector, simplifying sample preparation and analysis time.[1][2]
Principle
This method utilizes a reversed-phase HPLC system with UV detection. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. The acidic pH of the mobile phase ensures the protonation of the tertiary amine, leading to good peak shape and retention. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (85%) (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Phosphate Buffer, 25:75 v/v, pH 4.0):
-
Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of KH2PO4 in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 4.0 with orthophosphoric acid.
-
Mix 250 mL of acetonitrile with 750 mL of the phosphate buffer.
-
Degas the mobile phase by sonication for 15 minutes.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound standard.
-
Dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 µg/mL to 50.0 µg/mL.
-
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete extraction of the analyte.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M KH2PO4 (pH 4.0) (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Data Presentation
Calibration Curve Data
The linearity of the method was assessed by analyzing the working standard solutions. The peak area was plotted against the concentration, and a linear regression analysis was performed.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 5.0 | 76.5 |
| 10.0 | 151.8 |
| 20.0 | 305.1 |
| 50.0 | 758.9 |
Linearity Results:
| Parameter | Value |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15.12x + 0.08 |
Method Validation Summary
The method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3]
| Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 3.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Specificity | No interference from blank matrix |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Discussion
The proposed HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound without the need for a complex derivatization step. The use of a low UV wavelength (210 nm) allows for adequate sensitivity for the intended concentration range. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in a quality control or research setting. For lower concentrations, method optimization, including exploring different mobile phase compositions or considering a more sensitive detector like a mass spectrometer, may be necessary.
References
Application Note: GC-MS Analysis of 5-Diethylamino-2-pentanone and its Synthetic Byproducts
Abstract
This application note provides a comprehensive guide for the qualitative and quantitative analysis of 5-Diethylamino-2-pentanone and its potential synthetic byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a beta-aminoketone, is of interest to researchers in pharmaceutical and chemical synthesis. The accurate determination of its purity and the identification of related impurities are crucial for quality control and developmental studies. This document outlines detailed protocols for sample preparation, GC-MS instrument parameters, and data analysis. Potential byproducts arising from the common Mannich reaction synthesis are also discussed.
Introduction
This compound (CAS No. 105-14-6) is a tertiary amine and a ketone.[1][2][3] Its synthesis often involves the Mannich reaction of acetone (B3395972), formaldehyde (B43269), and diethylamine (B46881). This reaction, while effective, can lead to the formation of several byproducts, including unreacted starting materials, products of self-condensation, and other related compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of this compound and its volatile impurities due to its high resolution and sensitivity.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. Due to the nature of this compound, a straightforward dilution in a volatile organic solvent is typically sufficient.
Materials:
-
This compound sample
-
Methanol, HPLC grade
-
Vortex mixer
-
Micropipettes
-
2 mL autosampler vials with caps
Protocol:
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the sample into a 10 mL volumetric flask and diluting to the mark with methanol.
-
From the stock solution, prepare a working solution with a concentration of approximately 100 µg/mL by diluting with methanol.
-
For quantitative analysis, prepare a series of calibration standards of this compound in methanol. An internal standard, such as deuterated this compound or a structurally similar compound not present in the sample, should be added to all standards and samples at a constant concentration.
-
Transfer the prepared solutions into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization for your specific instrumentation and analytical goals.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
GC Parameters:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 20:1) or Splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
Data Presentation
Quantitative Data
The following table is a hypothetical representation of quantitative results for the analysis of a this compound sample. Actual results will vary depending on the synthesis and purification process.
| Compound | Retention Time (min) | Concentration (µg/mL) | % Area |
| This compound | 10.5 | 98.5 | 98.5% |
| Diethylamine (unreacted) | 4.2 | 0.5 | 0.5% |
| 4-hydroxy-4-methyl-2-pentanone | 8.9 | 0.8 | 0.8% |
| N,N-diethyl-N-methylamine | 3.8 | 0.2 | 0.2% |
Mass Spectral Data
The identity of this compound and its byproducts can be confirmed by their mass spectra.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 157 | 86, 72, 58, 43 |
| Diethylamine | 73 | 72, 58, 44, 30 |
| 4-hydroxy-4-methyl-2-pentanone | 116 (not observed) | 101, 83, 59, 43 |
| N,N-diethyl-N-methylamine | 87 | 72, 58, 42 |
Note: The mass spectrum for this compound obtained from the NIST WebBook shows a molecular weight of 157.2533.[4][5]
Visualization of Experimental Workflow and Relationships
Discussion of Potential Byproducts
The synthesis of this compound via the Mannich reaction involves the condensation of acetone, formaldehyde, and diethylamine. Several byproducts can be anticipated from this reaction:
-
Unreacted Starting Materials: Residual acetone, formaldehyde, and diethylamine may be present in the final product if the reaction does not go to completion or if purification is inadequate.
-
Self-Condensation of Acetone: Acetone can undergo self-condensation under the reaction conditions to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and mesityl oxide.
-
Formation of N,N-diethyl-N-methylamine: Diethylamine can react with formaldehyde in a reductive amination-like side reaction to form N,N-diethyl-N-methylamine.
-
Bis-alkylation Product: It is possible for two molecules of the acetone enolate to react with the iminium ion, leading to a bis-alkylation product.
The GC-MS method described in this application note should be capable of separating and identifying these potential impurities.
Conclusion
The GC-MS method presented in this application note provides a robust and reliable approach for the analysis of this compound and its potential synthetic byproducts. The detailed protocols for sample preparation and instrument parameters serve as a valuable starting point for method development and validation in research and quality control laboratories. The identification of potential impurities is crucial for ensuring the quality and safety of this compound for its intended applications.
References
Synthesis of 5-Diethylamino-2-pentanone: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-Diethylamino-2-pentanone, a valuable intermediate in pharmaceutical development. The described methodology follows a robust two-step process commencing with the synthesis of the precursor, 5-chloro-2-pentanone (B45304), followed by a nucleophilic substitution with diethylamine (B46881). This protocol includes comprehensive procedures for both synthesis steps, purification, and characterization of the final product, supported by quantitative data and a visual representation of the experimental workflow.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. Its structure, featuring a ketone and a tertiary amine, allows for diverse chemical modifications, making it a versatile intermediate. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Experimental Protocols
Part 1: Synthesis of 5-chloro-2-pentanone
The synthesis of the precursor, 5-chloro-2-pentanone, can be achieved via the ring-opening chlorination of 2-methyl-4,5-dihydrofuran with hydrochloric acid.
Materials:
-
2-methyl-4,5-dihydrofuran
-
Concentrated Hydrochloric Acid
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with 2-methyl-4,5-dihydrofuran.
-
Slowly add concentrated hydrochloric acid to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for a specified duration to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and purify the crude 5-chloro-2-pentanone by vacuum distillation.
Part 2: Synthesis of this compound
The final product is synthesized through the nucleophilic substitution of 5-chloro-2-pentanone with diethylamine.
Materials:
-
5-chloro-2-pentanone
-
Diethylamine
-
Potassium carbonate
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-pentanone in acetonitrile.
-
Add an excess of diethylamine to the solution, followed by the addition of potassium carbonate as a base.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Data Presentation
| Parameter | 5-chloro-2-pentanone | This compound |
| Molecular Formula | C5H9ClO | C9H19NO |
| Molecular Weight | 120.58 g/mol | 157.25 g/mol |
| Boiling Point | ~70-72 °C @ 20 mmHg | 83-85 °C @ 15 mmHg[1][2] |
| Density | ~1.04 g/mL | 0.861 g/mL at 25 °C[1][2] |
| Typical Yield | 70-80% | 65-75% |
| Purity (by GC) | >95% | >98% |
Experimental Workflow
References
Application Notes and Protocols for the Scale-up Synthesis of 5-Diethylamino-2-pentanone for Pharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Diethylamino-2-pentanone, a key intermediate in the production of various pharmaceutical agents. The synthesis is based on the robust and scalable acetoacetic ester synthesis route. This guide covers the complete workflow from starting materials to the purified active pharmaceutical ingredient (API) intermediate, including comprehensive experimental procedures, quality control protocols, and impurity profiling. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding and implementation in a pharmaceutical manufacturing environment.
Introduction
This compound is a crucial building block in the synthesis of a number of pharmaceuticals. Its production in a scalable, cost-effective, and highly pure form is essential for the pharmaceutical industry. The acetoacetic ester synthesis provides a reliable and well-established method for the preparation of ketones, and its adaptation for the synthesis of this compound is detailed herein. This protocol emphasizes safety, scalability, and the production of a final product that meets stringent pharmaceutical quality standards.
Synthesis of this compound
The synthesis of this compound is achieved through a three-step process starting from the readily available ethyl acetoacetate. The overall synthetic scheme is presented below.
Synthetic Scheme
Application Notes and Protocols for the Use of 5-Diethylamino-2-pentanone in the Synthesis of Novel Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Diethylamino-2-pentanone, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of various novel organic compounds, most notably in the development of pharmacologically active agents. Its structure, featuring a ketone carbonyl group and a tertiary amine, allows for a range of chemical transformations, making it a valuable precursor in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 4-aminoquinoline-based compounds, a class of molecules with significant therapeutic applications, including antimalarial and potential anticancer activities.
Application Note 1: Synthesis of Chloroquine (B1663885) Analogues
Overview:
This compound is a key precursor for the synthesis of the side chain of chloroquine, a widely used antimalarial drug. The synthesis involves a reductive amination of the ketone to form the corresponding amine, which is then condensed with a suitable quinoline (B57606) core, typically 4,7-dichloroquinoline (B193633). This methodology can be adapted to produce a variety of chloroquine analogues with modified properties.
Reaction Scheme:
The overall synthetic pathway for the preparation of chloroquine from this compound involves two main steps:
-
Reductive Amination: Conversion of the ketone functionality of this compound into a primary amine to form N1,N1-diethylpentane-1,4-diamine.
-
Condensation: Nucleophilic substitution of the chlorine atom at the C-4 position of 4,7-dichloroquinoline with the primary amine of the synthesized side chain.
Experimental Protocols:
Protocol 1: Synthesis of N1,N1-diethylpentane-1,4-diamine (Side Chain)
This protocol describes the reductive amination of this compound.
-
Materials:
-
This compound
-
Ammonia (B1221849) (aqueous or gas)
-
Hydrogen gas
-
Raney Nickel catalyst
-
Ethanol (or other suitable solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
High-pressure hydrogenation apparatus (autoclave)
-
-
Procedure:
-
In a high-pressure autoclave, dissolve this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Introduce ammonia into the vessel.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude N1,N1-diethylpentane-1,4-diamine can be purified by distillation under reduced pressure.
-
Protocol 2: Synthesis of Chloroquine via Condensation
This protocol details the condensation of the synthesized side chain with 4,7-dichloroquinoline.
-
Materials:
-
N1,N1-diethylpentane-1,4-diamine (from Protocol 1)
-
4,7-dichloroquinoline
-
A suitable solvent (e.g., phenol, N-methyl-2-pyrrolidone (NMP), or neat)
-
Base (e.g., potassium carbonate, triethylamine) if necessary
-
Dichloromethane or other suitable extraction solvent
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and N1,N1-diethylpentane-1,4-diamine (1-1.2 equivalents).
-
If using a solvent, add it to the flask. The reaction can also be run neat.
-
Heat the reaction mixture to a high temperature (e.g., 130-180 °C) with stirring for several hours (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was run neat, dissolve the residue in dichloromethane.
-
Wash the organic layer with aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude chloroquine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Data Presentation:
Table 1: Summary of Quantitative Data for Chloroquine Analogue Synthesis
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Spectroscopic Data Highlights | Reference |
| Chloroquine | This compound, 4,7-dichloroquinoline | Reductive amination followed by condensation | 70-85% (overall) | ¹H NMR: Characteristic signals for quinoline and the diethylaminoalkyl side chain. MS: [M+H]⁺ at m/z 320.19. | [1][2] |
| CS1 | Chloroquine, Benzenesulfonyl chloride | Acetonitrile, K₂CO₃, 60°C | Not specified | - | [3] |
| CS2 | Chloroquine, 4-Chlorobenzenesulfonyl chloride | Acetonitrile, K₂CO₃, 65°C, 56h | Not specified | - | [3] |
| CS4 | Chloroquine, 4-Methylbenzenesulfonyl chloride | Acetonitrile, K₂CO₃, 70°C, 68h | Not specified | - | [3] |
| CS5 | Chloroquine, Methanesulfonyl chloride | Acetonitrile, K₂CO₃, 60°C, 48h | Not specified | - | [3] |
Mandatory Visualization:
Diagram 1: General Synthetic Workflow for Chloroquine Analogues
Caption: Synthetic workflow for chloroquine analogues from this compound.
Diagram 2: Signaling Pathway Inhibition by Chloroquine
Chloroquine is known to interfere with heme detoxification in the malaria parasite and also has effects on autophagy in mammalian cells.
Caption: Simplified mechanism of action of Chloroquine.
References
Application Notes and Protocols for the Catalytic Reductive Amination of Ketones with Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reductive amination of ketones with nitro compounds is a powerful and atom-economical method for the synthesis of secondary amines. This one-pot reaction combines the reduction of a nitro group to a primary amine, the condensation of the in situ-generated amine with a ketone to form an imine, and the subsequent reduction of the imine to yield the final secondary amine. This process avoids the isolation of the intermediate primary amine, making it a more efficient and streamlined approach compared to traditional multi-step methods.[1][2][3][4] This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of secondary amine moieties in pharmaceutical agents.
Recent advancements have led to the development of a variety of catalytic systems, including those based on noble metals like iridium, ruthenium, and platinum, as well as more sustainable non-noble metal catalysts such as cobalt, nickel, and iron.[1][2][4] The choice of catalyst and reaction conditions allows for a broad substrate scope and functional group tolerance.[3][4]
Reaction Mechanism and Workflow
The catalytic reductive amination of a ketone with a nitro compound proceeds through a tandem, one-pot sequence. The generally accepted mechanism involves three key steps:
-
Reduction of the Nitro Group: The nitro compound is first reduced to the corresponding primary amine in the presence of a catalyst and a reducing agent (e.g., H₂, formic acid).
-
Imine Formation: The newly formed primary amine undergoes condensation with the ketone to form an imine intermediate.
-
Reduction of the Imine: The imine is then reduced to the final secondary amine by the catalyst and reducing agent.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the catalytic reductive amination of various ketones with nitro compounds using different catalytic systems.
Table 1: Iridium-Catalyzed Reductive Amination
| Entry | Ketone | Nitro Compound | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenyl-2-butanone | 1-Isopropoxy-4-nitrobenzene | [CpIrCl₂]₂ (1 mol%) / 4,4'-bipyridine (B149096) | HCOOH / B₂(OH)₄ | D₂O | 80 | 12 | 95 |
| 2 | Acetophenone | 1-Isopropoxy-4-nitrobenzene | [CpIrCl₂]₂ (1 mol%) / 4,4'-bipyridine | HCOOH / B₂(OH)₄ | D₂O | 80 | 12 | 89 |
| 3 | Cyclohexanone | 1-Isopropoxy-4-nitrobenzene | [CpIrCl₂]₂ (1 mol%) / 4,4'-bipyridine | HCOOH / B₂(OH)₄ | D₂O | 80 | 12 | 85 |
| 4 | 4-Phenyl-2-butanone | 4-Nitrotoluene | [CpIrCl₂]₂ (1 mol%) / 4,4'-bipyridine | HCOOH / B₂(OH)₄ | D₂O | 80 | 12 | 91 |
Data synthesized from Luo, R. et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation.[1][5][6]
Table 2: Ruthenium-Catalyzed Reductive Amination
| Entry | Ketone | Nitroarene | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Nitrobenzene | Ru(dppbsa) | H₂ (40 bar) | Toluene (B28343) | 120 | 24 | 92 |
| 2 | 4'-Methylacetophenone | Nitrobenzene | Ru(dppbsa) | H₂ (40 bar) | Toluene | 120 | 24 | 95 |
| 3 | Cyclohexanone | Nitrobenzene | Ru(dppbsa) | H₂ (40 bar) | Toluene | 120 | 24 | 88 |
| 4 | Propiophenone | 4-Nitrotoluene | Ru(dppbsa) | H₂ (40 bar) | Toluene | 120 | 24 | 90 |
Data synthesized from a representative Ru-catalyzed system.[7]
Table 3: Cobalt-Catalyzed Reductive Amination
| Entry | Ketone | Nitro Compound | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Nitrobenzene | Co@CN-600-AT | HCOOH | Ethanol | 150 | 12 | 94 |
| 2 | 4'-Methoxyacetophenone | Nitrobenzene | Co@CN-600-AT | HCOOH | Ethanol | 150 | 12 | 96 |
| 3 | Cyclohexanone | Nitrobenzene | Co@CN-600-AT | HCOOH | Ethanol | 150 | 12 | 85 |
| 4 | Acetophenone | 4-Chloronitrobenzene | Co@CN-600-AT | HCOOH | Ethanol | 150 | 12 | 91 |
Data synthesized from a representative Co-catalyzed system.[2][8]
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Reductive Amination of Ketones with Nitro Compounds
This protocol is based on the work of Luo, R. et al. (2023).[1][5][6]
Materials:
-
Ketone (0.5 mmol)
-
Nitro compound (0.75 mmol)
-
[Cp*IrCl₂]₂ (0.005 mmol, 1 mol%)
-
4,4'-bipyridine (0.0375 mmol)
-
Bis(pinacolato)diboron (B136004) (B₂(OH)₄) (2.25 mmol)
-
Formic acid (15.0 equiv.)
-
Deuterated water (D₂O) (2.0 mL)
-
Reaction vial (e.g., 10 mL screw-cap vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a 10 mL screw-cap vial equipped with a magnetic stir bar, add the ketone (0.5 mmol), nitro compound (0.75 mmol), [Cp*IrCl₂]₂ (0.005 mmol), 4,4'-bipyridine (0.0375 mmol), and bis(pinacolato)diboron (2.25 mmol).
-
Add deuterated water (2.0 mL) to the vial, followed by the addition of formic acid (15.0 equiv.).
-
Seal the vial tightly with a screw cap.
-
Place the vial on a heating plate with magnetic stirring and heat the reaction mixture to 80 °C.
-
Continue stirring at 80 °C for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired secondary amine.
Protocol 2: General Procedure for Ruthenium-Catalyzed Reductive Amination with H₂
This protocol is a representative procedure based on established methods for Ru-catalyzed hydrogenations.[7]
Materials:
-
Ketone (1.0 mmol)
-
Nitroarene (1.2 mmol)
-
Ru(dppbsa) catalyst (or other suitable Ru-catalyst) (1-2 mol%)
-
Toluene (or other suitable high-boiling solvent) (5 mL)
-
High-pressure autoclave equipped with a magnetic stir bar and gas inlet
-
Hydrogen gas (high purity)
Procedure:
-
In a glass liner of a high-pressure autoclave, add the ketone (1.0 mmol), nitroarene (1.2 mmol), and the Ru-catalyst (1-2 mol%).
-
Add toluene (5 mL) to the liner.
-
Place the liner inside the autoclave and seal the reactor.
-
Purge the autoclave three times with H₂ gas to remove air.
-
Pressurize the autoclave with H₂ gas to the desired pressure (e.g., 40 bar).
-
Heat the autoclave to 120 °C with vigorous stirring.
-
Maintain the reaction at 120 °C and 40 bar for 24 hours.
-
After 24 hours, cool the autoclave to room temperature and carefully vent the H₂ gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Safety Note: Reactions involving hydrogen gas under high pressure should be carried out with extreme caution in a well-ventilated fume hood and behind a safety shield.
Applications in Drug Development
The ability to efficiently synthesize a diverse range of secondary amines makes this methodology highly valuable in drug discovery and development. Secondary amine motifs are present in a wide array of biologically active molecules, including antihistamines, antipsychotics, and anticancer agents. The one-pot nature of this reaction is particularly advantageous for the rapid generation of compound libraries for high-throughput screening. Furthermore, the increasing development of stereoselective methods for reductive amination opens up possibilities for the synthesis of enantiopure active pharmaceutical ingredients.[4]
References
- 1. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ruthenium-catalyzed reductive amination of ketones with nitroarenes and nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the Synthesis of 5-Diethylamino-2-pentanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 5-Diethylamino-2-pentanone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to enhance yield and purity.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound, particularly via the Mannich reaction. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Mannich reaction. This is a three-component condensation reaction involving 2-pentanone, formaldehyde, and diethylamine.[1][2] The reaction is typically acid-catalyzed and results in the formation of the desired β-amino ketone.
Q2: My reaction is producing a significant amount of a higher boiling point impurity. What is it likely to be?
A2: A common side product in the Mannich reaction with ketones that have two enolizable protons is the formation of a bis-Mannich base.[3] In this case, it would be 1,5-bis(diethylamino)-3-pentanone. This occurs when a second molecule of formaldehyde and diethylamine reacts at the other α-carbon of the 2-pentanone.
Q3: How can I minimize the formation of the bis-Mannich product?
A3: To favor the mono-alkylation product, you can adjust the stoichiometry of your reactants. Using an excess of the ketone (2-pentanone) relative to formaldehyde and diethylamine can help to reduce the formation of the bis-Mannich base. Additionally, a slow and controlled addition of the formaldehyde and diethylamine mixture to the ketone can also improve the selectivity for the desired product.
Q4: I am observing a complex mixture of products and a low yield. What other side reactions could be occurring?
A4: Besides the formation of the bis-Mannich product, aldol (B89426) condensation of 2-pentanone with itself or with formaldehyde can occur, especially under basic conditions or at elevated temperatures.[4] This can lead to a variety of byproducts and consume your starting material. Optimizing the reaction temperature and using appropriate catalytic conditions (typically acidic for the Mannich reaction) can help to suppress these side reactions.
Q5: What are the optimal purification methods for this compound?
A5: The product is typically purified by vacuum distillation.[3] It is important to avoid excessive heating during distillation, as this can lead to decomposition of the aminoketone. If distillation does not provide sufficient purity, column chromatography on silica (B1680970) gel can be employed as an alternative or subsequent purification step.
Data Presentation
While specific yield data for the synthesis of this compound under varying conditions is not extensively published in a comparative format, the following table provides a general overview of expected yields for analogous aminoketone syntheses via the Mannich reaction, which can serve as a benchmark for optimization efforts.
| Ketone | Amine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Acetone (B3395972) | Diethylamine HCl | Paraformaldehyde | HCl (catalytic), Methanol, Reflux | 66-75 | [3] |
| Cyclohexanone | Dimethylamine | Acetaldehyde | Acetic Acid | - | [5] |
| 3-Methyl-2-butanone | Dimethylamine HCl | Formaldehyde | Trifluoroacetic Acid | - | [6] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of a closely related compound, 1-diethylamino-3-butanone, which can be adapted for the synthesis of this compound by substituting acetone with 2-pentanone.[3]
Protocol: Synthesis of an Aminoketone via the Mannich Reaction
Materials:
-
Diethylamine hydrochloride
-
Paraformaldehyde
-
2-Pentanone
-
Methanol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521)
-
Diethyl Ether
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride (1.0 equivalent), paraformaldehyde (1.4 equivalents), 2-pentanone (5.1 equivalents), methanol, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to a moderate reflux for 12 hours.
-
After cooling the reaction mixture, add a cold solution of sodium hydroxide in water.
-
Extract the mixture with three portions of diethyl ether.
-
Combine the ether extracts and wash them with two portions of saturated sodium chloride solution.
-
Re-extract the aqueous washes with two portions of diethyl ether.
-
Combine all the ether solutions and dry them over anhydrous sodium sulfate overnight.
-
Filter the solution and remove the ether by distillation.
-
Distill the residue under reduced pressure to collect the this compound.
Signaling Pathways and Logical Relationships
The chemical transformation in the synthesis of this compound via the Mannich reaction can be visualized as follows:
References
Technical Support Center: Synthesis of 5-Diethylamino-2-pentanone
Welcome to the technical support center for the synthesis of 5-Diethylamino-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the reductive amination of levulinic acid or its esters (e.g., ethyl levulinate) with diethylamine (B46881). This reaction is typically carried out in the presence of a reducing agent and a catalyst.
Q2: What are the primary side reactions I should be aware of during the synthesis?
The main side reactions that can occur during the reductive amination of levulinic acid with diethylamine include:
-
Intramolecular Cyclization: Formation of N-diethyl-5-methyl-pyrrolidone.
-
Over-reduction: Reduction of the ketone group in the desired product to form 5-diethylamino-2-pentanol (B1593837).
-
Starting Material Reduction: Hydrogenation of levulinic acid or its ester to γ-valerolactone (GVL).
Q3: How can I minimize the formation of N-diethyl-5-methyl-pyrrolidone?
Formation of the cyclic lactam, N-diethyl-5-methyl-pyrrolidone, is a common side reaction. To minimize its formation, consider the following:
-
Control Reaction Temperature: Lower temperatures generally favor the formation of the open-chain amine over the cyclized product.
-
Choice of Reducing Agent: Milder reducing agents may reduce the rate of side reactions.
-
pH Control: Maintaining a slightly acidic pH can help to protonate the amine, potentially disfavoring the intramolecular cyclization.
Q4: My reaction is producing a significant amount of 5-diethylamino-2-pentanol. How can I prevent this?
The formation of 5-diethylamino-2-pentanol is due to the over-reduction of the ketone functionality. To avoid this:
-
Select a Chemoselective Reducing Agent: Use a reducing agent known for its selectivity for imines/iminium ions over ketones, such as sodium triacetoxyborohydride.
-
Stoichiometry of the Reducing Agent: Carefully control the molar equivalents of the reducing agent. An excess can lead to the reduction of the ketone.
-
Monitor Reaction Progress: Track the reaction using techniques like TLC or GC-MS to stop it once the starting material is consumed and before significant over-reduction occurs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Predominance of side reactions (pyrrolidone or GVL formation). - Inefficient purification. | - Increase reaction time or temperature cautiously, monitoring for side product formation. - Optimize the choice and amount of catalyst and reducing agent. - Adjust the pH of the reaction mixture. - Employ fractional distillation under reduced pressure for purification. |
| High levels of N-diethyl-5-methyl-pyrrolidone impurity | - High reaction temperature. - Prolonged reaction time. - Use of a non-selective catalyst or reducing agent. | - Lower the reaction temperature. - Optimize the reaction time by monitoring its progress. - Screen different catalysts and reducing agents to find one that favors the desired product. |
| Presence of γ-valerolactone (GVL) in the product | - Direct hydrogenation of the levulinic acid/ester starting material. - Catalyst is too active for hydrogenation. | - Choose a catalyst with higher selectivity for reductive amination over carbonyl hydrogenation. - Modify reaction conditions (e.g., lower hydrogen pressure if using catalytic hydrogenation). |
| Product is contaminated with 5-diethylamino-2-pentanol | - Over-reduction of the ketone group. - Excess of a strong reducing agent. | - Use a milder and more chemoselective reducing agent (e.g., sodium triacetoxyborohydride). - Carefully control the stoichiometry of the reducing agent. |
| Difficulty in isolating the pure product | - Similar boiling points of the product and impurities. - Thermal decomposition during distillation. | - Use a high-efficiency fractional distillation column. - Perform distillation under a high vacuum to lower the boiling point and minimize thermal stress. - Consider alternative purification methods like column chromatography on silica (B1680970) gel. |
Experimental Protocols
Key Experiment: Reductive Amination of Ethyl Levulinate with Diethylamine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Ethyl levulinate
-
Diethylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Solvent (e.g., Dichloromethane, DCE, or Tetrahydrofuran, THF)
-
Acetic acid (optional, as a catalyst for iminium ion formation)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of ethyl levulinate (1 equivalent) in the chosen solvent, add diethylamine (1.1-1.5 equivalents).
-
If desired, add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, prepare a slurry of the reducing agent (1.2-1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizing Reaction Pathways and Workflows
Main Reaction and Side Reactions Pathway
Caption: Main reaction pathway to this compound and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: 5-Diethylamino-2-pentanone Purification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 5-Diethylamino-2-pentanone. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this aminoketone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question: My final product is a yellow or brown color after distillation. What is the likely cause and how can I fix it?
Answer: A yellow or brown discoloration in the distilled this compound is often due to thermal decomposition. Aminoketones can be sensitive to high temperatures, leading to the formation of colored impurities.
Troubleshooting Steps:
-
Lower the Distillation Pressure: Employing a vacuum reduces the boiling point of the compound, allowing for distillation at a lower temperature. For this compound, a pressure of 15 mmHg will lower the boiling point to approximately 83-85°C.
-
Use a Fractionating Column: A Vigreux or other fractionating column can help to separate the desired product from higher-boiling impurities more efficiently, potentially reducing the required distillation time and heat exposure.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Avoid aggressive heating to prevent localized overheating and decomposition.
Question: I am seeing significant tailing of my compound during flash column chromatography on silica (B1680970) gel. How can I improve the peak shape?
Answer: Peak tailing of basic compounds like this compound on standard silica gel is a common issue. It is caused by strong interactions between the basic amine group and the acidic silanol (B1196071) groups on the silica surface.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (B128534) (TEA), into your eluent system (typically 0.1-2% v/v). The TEA will compete with your compound for the acidic sites on the silica, reducing the strong interactions and leading to more symmetrical peaks.
-
Use Amine-Functionalized Silica: A more direct approach is to use an amine-functionalized silica gel for your column. The basic surface of this stationary phase minimizes the unwanted interactions with the aminoketone, resulting in improved peak shape and separation.
-
Optimize the Solvent System: Experiment with different solvent systems. A common starting point for aminoketones is a gradient of ethyl acetate (B1210297) in hexanes. For more polar impurities, a small percentage of methanol (B129727) in dichloromethane (B109758) can be effective.
Question: My yield after purification is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can result from several factors, from incomplete reactions to losses during the purification process.
Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, analyze a small sample of your crude material by GC-MS or NMR to estimate the initial purity and identify major byproducts. This will help determine if the low yield is from the synthesis or the purification.
-
Optimize Extraction: During the workup of the synthesis reaction, ensure the aqueous layer is at a basic pH (pH > 9) before extracting with an organic solvent to ensure the amine is in its free base form and more soluble in the organic layer. Perform multiple extractions to maximize recovery.
-
Minimize Transfers: Each transfer of the product from one flask to another can result in material loss. Plan your purification workflow to minimize the number of transfers.
-
Check for Leaks in the Distillation Setup: For vacuum distillation, ensure all joints are properly sealed to maintain a stable, low pressure. Leaks can lead to inefficient distillation and loss of product.
Frequently Asked Questions (FAQs)
What are the most common impurities in a crude sample of this compound synthesized via the Mannich reaction?
The Mannich reaction for synthesizing this compound typically involves diethylamine (B46881), formaldehyde (B43269), and acetone. Common impurities may include:
-
Unreacted starting materials (diethylamine, acetone).
-
The hydrochloride salt of the product if the reaction is performed under acidic conditions and not properly neutralized.
-
Byproducts from the self-condensation of acetone.
-
The bis-Mannich product, 1,1-bis(diethylaminomethyl)acetone, where two molecules of diethylamine and formaldehyde have reacted with one molecule of acetone.
What is the recommended storage condition for purified this compound?
Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[2]
How can I assess the purity of my final product?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound. It provides both the retention time for identification and the mass spectrum for confirmation. Quantitative analysis can be performed by integrating the peak areas. ¹H NMR spectroscopy can also be used to determine purity by identifying and quantifying signals from the desired product versus any impurities.
Data Presentation
The following table provides an illustrative comparison of typical outcomes for the purification of aminoketones like this compound using different techniques. The actual values can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >98% | 60-80% | Scalable, effective for removing non-volatile impurities. | Potential for thermal decomposition if not carefully controlled. |
| Flash Column Chromatography (Standard Silica) | 95-99% | 50-70% | Good for separating closely related impurities. | Peak tailing is common, requiring mobile phase modifiers. |
| Flash Column Chromatography (Amine-Functionalized Silica) | >99% | 60-80% | Excellent peak shape, high resolution. | More expensive stationary phase. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Thermometer and adapter
-
Heating mantle with magnetic stirrer
-
Vacuum pump or water aspirator with a vacuum trap
-
Stir bar
-
Grease for glass joints
Procedure:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased to create a good seal.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum source with a vacuum trap in between.
-
Begin stirring the crude material and start the vacuum pump to reduce the pressure in the system. Aim for a pressure of approximately 15 mmHg.
-
Once the pressure is stable, begin to gently heat the flask using the heating mantle.
-
Collect a small forerun of any low-boiling impurities.
-
Increase the temperature gradually until the product begins to distill. The boiling point of this compound at 15 mmHg is approximately 83-85°C.[2]
-
Collect the main fraction in a clean receiving flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of crude this compound using flash column chromatography with a triethylamine-modified eluent.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization (if applicable) or a staining solution
Procedure:
-
Prepare the Eluent: Prepare a stock solution of your mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) containing 1% triethylamine.
-
Pack the Column: Pack the chromatography column with silica gel using the prepared eluent to create a well-packed stationary phase.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the Separation: Monitor the progress of the separation by thin-layer chromatography (TLC) of the collected fractions.
-
Increase Polarity (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Combine and Evaporate: Once the desired product has eluted, combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and should be removed along with the eluent.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting peak tailing in chromatography.
References
Troubleshooting guide for reductive amination with 5-Diethylamino-2-pentanone
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Diethylamino-2-pentanone in reductive amination reactions. Here, you will find troubleshooting advice and frequently asked questions to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the reductive amination of this compound?
A1: The primary challenges with this compound stem from its structure. As a ketone, it is generally less reactive than an aldehyde. Furthermore, the diethylamino group can potentially influence the reaction through steric hindrance or by acting as a Lewis base, which can affect catalyst activity. Common issues include low product yield, the formation of side products, and incomplete reactions.
Q2: Which reducing agent is most suitable for the reductive amination of this compound?
A2: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations, especially for ketones.[1] It is milder and more selective for the iminium ion over the ketone starting material, which helps to minimize the formation of the corresponding alcohol as a byproduct.[2] Sodium cyanoborohydride (NaBH₃CN) is another viable option, particularly because it is effective at a slightly acidic pH which favors imine formation.[3] However, NaBH₃CN is toxic and can generate hydrogen cyanide, requiring careful handling.[4]
Q3: How critical is pH control in this reaction?
A3: pH control is crucial for a successful reductive amination. The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6).[4] These conditions promote the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.
Q4: Can I perform a one-pot reductive amination with this compound?
A4: Yes, a one-pot procedure is common for reductive amination and is generally effective for this compound. In this approach, the ketone, amine, and a suitable reducing agent like NaBH(OAc)₃ are all combined in the reaction vessel.[2] The in-situ formation of the imine followed by its immediate reduction can be efficient. For less reactive amines or to minimize side reactions, a two-step procedure where the imine is pre-formed before the addition of the reducing agent can sometimes offer better results.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine may not favor the imine. To drive the reaction forward, remove water as it forms using molecular sieves or a Dean-Stark apparatus. The addition of a catalytic amount of a weak acid, such as acetic acid, can also facilitate imine formation.[4] |
| Ineffective Reducing Agent | The reducing agent may have degraded. It is advisable to use a fresh bottle or test the activity of the reducing agent on a simpler substrate. For sterically hindered ketones like this compound, a more reactive reducing agent might be necessary, or reaction conditions may need to be optimized (e.g., increased temperature). |
| Suboptimal pH | If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Conversely, if it's too basic, imine formation will be slow. Monitor and adjust the pH of the reaction mixture to be within the optimal range of 4-6. |
| Steric Hindrance | The bulky diethylamino group or a bulky amine partner can sterically hinder the reaction. In such cases, prolonged reaction times, elevated temperatures, or the use of a less sterically demanding and more reactive reducing agent may be required. |
Problem 2: Formation of Side Products
| Side Product | Identification | Mitigation Strategy |
| 5-Diethylamino-2-pentanol | A byproduct with a hydroxyl group instead of the desired amine. Can be identified by IR (broad O-H stretch) and NMR spectroscopy. | This occurs when the reducing agent reduces the ketone starting material. Use a more selective reducing agent like NaBH(OAc)₃ that preferentially reduces the iminium ion. Alternatively, pre-form the imine before adding a less selective reducing agent like NaBH₄.[2] |
| Dialkylation Product | If a primary amine is used, the secondary amine product can react further with the ketone to form a tertiary amine. This can be detected by mass spectrometry (higher molecular weight) and NMR. | Use a stoichiometric excess of the primary amine to outcompete the secondary amine product for the ketone. Alternatively, a stepwise approach where the imine is formed and then reduced in a separate step can minimize this.[3] |
| Aldol Condensation Product | Self-condensation of the ketone can occur under basic or acidic conditions. These products will have a higher molecular weight and can be complex to characterize. | Maintain a neutral or slightly acidic pH and keep the reaction temperature as low as feasible while still allowing the desired reaction to proceed. |
Experimental Protocols
Representative Protocol for Reductive Amination of this compound with a Primary Amine using NaBH(OAc)₃
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the primary amine (1.2 eq).
-
Dissolve the reactants in an appropriate solvent like DCE or THF (approximately 0.1-0.5 M concentration).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following table provides illustrative data for the reductive amination of this compound with various amines under typical conditions. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | 25 | 18 | 85 |
| Aniline | NaBH(OAc)₃ | DCE | 50 | 24 | 65 |
| Cyclohexylamine | NaBH₃CN | MeOH | 25 | 16 | 78 |
| Diethylamine | NaBH(OAc)₃ | THF | 25 | 24 | 72 |
| Ammonia (as NH₄OAc) | NaBH₃CN | MeOH | 50 | 24 | 60 |
Visualizations
Reductive Amination Workflow
Caption: A generalized workflow for the one-pot reductive amination of this compound.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low product yield.
References
Technical Support Center: 5-Diethylamino-2-pentanone Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-Diethylamino-2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While the exact impurity profile depends on the synthetic route, common contaminants may include unreacted starting materials (e.g., diethylamine, 2-pentanone, or related precursors), by-products from side reactions (such as self-condensation or aldol (B89426) reaction products of the ketone), and residual solvents or catalysts. Synthesis-related impurities are a common challenge in the manufacturing of active pharmaceutical ingredients.[1]
Q2: My crude product is a dark or brown color. What causes this and how can I fix it?
A2: The clear brown or yellow appearance of this compound can be inherent to the compound, but darker colors often indicate the presence of high molecular weight by-products or degradation products.[2] These can sometimes be removed by distillation or by passing the material through a plug of activated carbon or silica (B1680970) gel prior to a final purification step.
Q3: How can I effectively remove unreacted starting materials from my crude product?
A3: An acid-base extraction is highly effective for separating the basic this compound from neutral or acidic starting materials and by-products. By dissolving the crude product in a non-polar organic solvent and washing with an aqueous acid, the amine product will move to the aqueous phase as a salt. The organic layer containing neutral impurities can be removed. The aqueous layer is then basified, and the purified amine can be re-extracted into an organic solvent.
Q4: What is the recommended method for achieving high purity (>99%) of this compound?
A4: For achieving high purity, fractional vacuum distillation is the most effective method, especially for removing impurities with different boiling points.[3] The boiling point of this compound is reported as 83-85 °C at 15 mm Hg.[2][3] For heat-sensitive impurities or compounds with very close boiling points, flash column chromatography on silica gel or alumina (B75360) can be employed as an alternative or subsequent polishing step.
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of the final product can be reliably determined using a combination of analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can confirm the structure of the desired product and identify structural isomers or other impurities.[4] The NIST Chemistry WebBook provides reference mass spectrum and IR spectrum data for this compound.[5][6]
Troubleshooting and Purification Protocols
Experimental Workflow for Purification
Caption: Troubleshooting workflow for the purification of this compound.
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine product will move into the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask. Wash the organic layer two more times with 1 M HCl, combining all aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the amine salt, regenerating the free amine.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free amine product with three portions of a fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Fractional Vacuum Distillation
This method purifies the compound based on its boiling point.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude or extracted this compound into the distillation flask with a few boiling chips or a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 15 mm Hg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun). Carefully collect the main fraction that distills at a constant temperature corresponding to the product's boiling point (83-85 °C at 15 mm Hg).[2][3]
-
Completion: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues. Release the vacuum carefully and allow the apparatus to cool.
Protocol 3: Flash Column Chromatography
This protocol is used to remove non-volatile or polar impurities.
-
Column Packing: Select a suitable column and pack it with silica gel using a slurry method with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a less polar solvent. Alternatively, adsorb the product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the solvent system. A typical starting eluent for an aminoketone might be a mixture of hexanes and ethyl acetate (B1210297) with a small percentage (0.5-1%) of triethylamine (B128534) to prevent the amine from streaking on the acidic silica gel. The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105-14-6 | [3][4][5][7] |
| Molecular Formula | C₉H₁₉NO | [3][4][5][6][8] |
| Molecular Weight | 157.25 g/mol | [3][4][8] |
| Boiling Point | 83-85 °C @ 15 mm Hg | [2][3] |
| Density | 0.861 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.434 | [2][3] |
| Appearance | Clear brown liquid | [2] |
Table 2: Typical Purity Levels Achievable by Different Purification Methods
| Purification Method | Expected Purity Range | Notes |
| Acid-Base Extraction | 85 - 95% | Effective for removing non-basic impurities. |
| Fractional Vacuum Distillation | > 99% | Ideal for separating components with different boiling points. |
| Flash Column Chromatography | 98 - 99.5% | Useful for removing polar or non-volatile impurities. |
| Combined Methods | > 99.5% | Using extraction followed by distillation often yields the highest purity. |
Table 3: Example Parameters for Flash Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate:Triethylamine (e.g., starting with 90:9:1, grading to 70:29:1) |
| Visualization | Potassium permanganate (B83412) stain or UV light (if impurities are UV active) |
References
- 1. polypeptide.com [polypeptide.com]
- 2. This compound | 105-14-6 [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 6. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Synthesis of 5-Diethylamino-2-pentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Diethylamino-2-pentanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial synthesis method is the nucleophilic substitution reaction between 5-chloro-2-pentanone (B45304) and diethylamine (B46881). This reaction is a standard alkylation of an amine.[1][2] An alternative, greener approach involves a three-step, one-pot synthesis using reductive amination, though this is less common in standard laboratory setups.[3]
Q2: What are the typical reaction conditions for the synthesis of this compound from 5-chloro-2-pentanone?
A2: Typically, the reaction is carried out in a suitable solvent such as acetonitrile (B52724), ethanol, or tetrahydrofuran (B95107) (THF). It often requires a base to neutralize the hydrochloric acid generated during the reaction. An excess of diethylamine can serve as both the nucleophile and the base. The reaction temperature can range from room temperature to reflux, depending on the solvent and the desired reaction rate.
Q3: What are the main safety concerns when synthesizing this compound?
A3: this compound is considered a flammable liquid and is poisonous by intravenous route.[4] When heated to decomposition, it can emit toxic nitrogen oxide vapors.[4] The precursor, 5-chloro-2-pentanone, is also a hazardous chemical. Diethylamine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and the reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the temperature or reaction time. |
| Side Reactions | The formation of byproducts can significantly reduce the yield of the desired product. See the byproduct section below for more details. |
| Loss during Workup | Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. Use a suitable drying agent and ensure its complete removal before distillation. |
| Decomposition during Distillation | This compound can be sensitive to high temperatures.[5] Perform distillation under reduced pressure to lower the boiling point and minimize decomposition.[5] |
Problem 2: Presence of significant impurities in the final product.
| Potential Byproduct | Identification | Mitigation Strategy |
| Unreacted 5-chloro-2-pentanone | Can be detected by GC-MS or NMR spectroscopy. | Use a slight excess of diethylamine to ensure complete consumption of the starting material. Increase reaction time or temperature. |
| Quaternary ammonium (B1175870) salt | This is a common byproduct in amination reactions. It is a salt and will likely be removed during the aqueous workup. | Use a controlled stoichiometry of diethylamine. Avoid a large excess of the amine. |
| Products of self-condensation of 5-chloro-2-pentanone | The enolate of 5-chloro-2-pentanone can react with another molecule of the starting material. | Add the 5-chloro-2-pentanone slowly to the diethylamine solution to maintain a low concentration of the halo-ketone. |
| Elimination product (a pentenone derivative) | The base can promote the elimination of HCl from 5-chloro-2-pentanone. | Use a non-nucleophilic, hindered base if elimination is a significant issue, although this is less common for primary halides. |
Common Byproducts
The synthesis of this compound can be accompanied by the formation of several byproducts. Understanding these impurities is crucial for optimizing the reaction and purification processes.
| Byproduct Name | Chemical Structure | Formation Mechanism | Notes |
| N,N,N-Triethyl-4-oxopentan-1-aminium chloride | (CH₃CH₂)₃N⁺(CH₂)₃C(O)CH₃ Cl⁻ | Over-alkylation of the desired product with 5-chloro-2-pentanone. | More likely if the diethylamine is not in sufficient excess. |
| 1-(Diethylamino)pent-3-en-2-one | CH₃CH=CHC(O)CH₂N(CH₂CH₃)₂ | Elimination of HCl from 5-chloro-2-pentanone, followed by Michael addition of diethylamine. | Can be favored by stronger bases or higher temperatures. |
| Self-condensation products | Complex mixture of higher molecular weight compounds. | Aldol-type condensation of 5-chloro-2-pentanone under basic conditions. | Can be minimized by keeping the concentration of 5-chloro-2-pentanone low. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
5-chloro-2-pentanone
-
Diethylamine
-
Acetonitrile (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
-
Standard laboratory glassware for reaction, workup, and distillation.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (2.2 equivalents) in acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 5-chloro-2-pentanone (1 equivalent) in acetonitrile to the cooled diethylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Reaction condition optimization for 5-Diethylamino-2-pentanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Diethylamino-2-pentanone, a valuable intermediate in pharmaceutical development. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing aminoketones like this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this specific synthesis, the typical reactants are diethylamine (B46881), formaldehyde (B43269) (often in the form of paraformaldehyde), and a ketone.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: Based on analogous Mannich reactions, the synthesis of this compound would likely involve:
-
Amine: Diethylamine or Diethylamine hydrochloride.
-
Carbonyl Source: Acetone (to provide the pentanone backbone).
-
Formaldehyde Source: Paraformaldehyde is commonly used as it is a solid and easier to handle than aqueous formaldehyde.
-
Solvent: A polar protic solvent like methanol (B129727) or ethanol (B145695) is often employed.
-
Catalyst: A small amount of a strong acid, such as hydrochloric acid (HCl), is typically required to catalyze the reaction.
Q3: What are the general reaction conditions?
A3: The reaction is typically carried out by refluxing the mixture of reactants for several hours. A detailed, analogous procedure for a similar compound suggests a reaction time of around 12 hours at a moderate to vigorous reflux.[1]
Q4: Are there any known side reactions to be aware of?
A4: Yes, a common side reaction in Mannich reactions is the formation of a bis-Mannich base, where two molecules of the amine and formaldehyde react with the ketone.[1] In the case of acetone, this would result in 1,1-bis(diethylaminomethyl)acetone. Over-alkylation can be minimized by controlling the stoichiometry of the reactants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents. 4. Decomposition of the product during workup. | 1. Ensure the use of a strong acid catalyst like concentrated HCl. 2. Increase the reflux time or ensure a steady reflux temperature is maintained. An oil bath is recommended for stable heating.[1] 3. Use fresh, high-purity diethylamine hydrochloride and paraformaldehyde. 4. Avoid high temperatures during distillation as this can cause decomposition.[1] |
| Formation of a Gelatinous Solid | This can sometimes be unreacted paraformaldehyde or polymeric byproducts. | A small amount of gelatinous solid may be present at the end of the reaction and can be removed during the workup and extraction phases.[1] |
| Bumping During Reflux | Uneven heating of the reaction mixture. | While mechanical stirring may not significantly improve the yield, it can help to reduce bumping. Using a steam bath or an electrically heated oil bath instead of a heating mantle can also provide more uniform heating.[1] |
| Product Decomposition During Distillation | The product is thermally labile and can decompose at high temperatures. | Distill the product under reduced pressure (e.g., 5-12 mm Hg) to lower the boiling point and minimize decomposition.[1] It is also advisable to perform the distillation promptly after the workup, as the crude product may decompose upon standing.[1] |
| Loss of Product During Distillation | The product may be volatile, and an inefficient condenser can lead to loss. | Use a high-efficiency condenser and consider using a cold trap (e.g., with Dry Ice) between the receiving flask and the vacuum pump to capture any volatile product.[1] |
| Presence of Bis-Mannich Base Impurity | A common side reaction due to the presence of two acidic alpha-hydrogens on acetone. | Careful control of the stoichiometry of the reactants can help minimize the formation of this byproduct. If present, it may be possible to remove it by careful fractional distillation.[1] |
Experimental Protocols
Adapted Synthesis of this compound (Based on a similar Mannich Reaction) [1]
| Parameter | Value/Condition |
| Reactants | Diethylamine hydrochloride (1.60 moles), Paraformaldehyde (2.26 moles), Acetone (8.2 moles) |
| Solvent | Methanol (80 ml) |
| Catalyst | Concentrated Hydrochloric Acid (0.2 ml) |
| Reaction Temperature | Moderate to vigorous reflux |
| Reaction Time | 12 hours |
| Workup | 1. Cool the reaction mixture. 2. Add a cold solution of sodium hydroxide. 3. Extract with ether. 4. Wash the combined organic extracts with saturated sodium chloride solution. 5. Dry the organic layer over anhydrous sodium sulfate. |
| Purification | Vacuum distillation (5-12 mm Hg) |
| Expected Boiling Point | 83-85 °C at 15 mm Hg[2] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Mannich reaction.
Caption: General workflow for the synthesis of this compound.
This troubleshooting guide provides a foundational understanding for optimizing the synthesis of this compound. For further refinement, systematic variation of reaction parameters (e.g., temperature, catalyst loading, reactant ratios) is recommended.
References
Technical Support Center: Catalyst Selection for Efficient 5-Diethylamino-2-pentanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the efficient synthesis of 5-Diethylamino-2-pentanone. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Q: My reductive amination reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in the synthesis of this compound via reductive amination can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
2,5-Hexanedione (B30556)/2-Pentanone: Ensure the purity of the ketone starting material. Impurities can interfere with the catalyst and lead to side reactions. Consider purification by distillation if necessary.
-
Diethylamine (B46881): Use freshly opened or properly stored diethylamine. Over time, secondary amines can absorb carbon dioxide from the atmosphere, forming carbamates that are less reactive.
-
-
Catalyst Activity and Selection:
-
Catalyst Deactivation: If using a heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), ensure it has not been deactivated by exposure to air, moisture, or contaminants.
-
Catalyst Choice: The choice of catalyst is crucial. For the reductive amination of ketones, Platinum-based catalysts often show higher activity than Palladium-based catalysts. Raney Nickel is another effective, albeit sometimes less selective, option.
-
-
Reaction Conditions Optimization:
-
pH Control: The pH of the reaction medium is critical. A weakly acidic environment (pH 4-6) is generally optimal for imine/enamine formation without protonating the diethylamine, which would render it non-nucleophilic.
-
Temperature and Pressure: For catalytic hydrogenations, ensure adequate hydrogen pressure and appropriate temperature. Insufficient pressure can lead to incomplete reduction.
-
Solvent: Use a solvent that is inert under the reaction conditions and can dissolve the reactants. Methanol (B129727) and ethanol (B145695) are common choices for reductive aminations.
-
Problem 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity towards this compound?
A: The formation of side products is a common challenge. Identifying the major byproducts can help in optimizing the reaction conditions.
Common Side Products and Mitigation Strategies:
-
2,5-Hexanediol: This results from the direct reduction of the starting diketone.
-
Solution: Use a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (B8407120) (STAB) is a good choice for this. If using catalytic hydrogenation, optimizing the catalyst and reaction conditions can improve chemoselectivity.
-
-
Over-alkylation Products: While less common with secondary amines, further reactions can sometimes occur.
-
Solution: Control the stoichiometry of the reactants. Using a slight excess of diethylamine can help minimize side reactions of the product.
-
-
Pyrrole Formation: 2,5-Hexanedione can cyclize in the presence of an amine to form a dimethylpyrrole derivative.
-
Solution: This is a competing reaction. Lowering the reaction temperature and carefully controlling the pH can disfavor the cyclization pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes are:
-
Reductive Amination of 2,5-Hexanedione: This is a common and efficient method involving the reaction of 2,5-hexanedione with diethylamine in the presence of a reducing agent or a catalyst and hydrogen.
-
Mannich Reaction: This involves the reaction of acetone (B3395972), formaldehyde, and diethylamine hydrochloride. This three-component condensation forms the β-amino ketone structure.[1][2]
Q2: Which type of catalyst is most effective for the reductive amination synthesis of this compound?
A2: The choice of catalyst depends on the specific reaction setup (catalytic hydrogenation vs. chemical reducing agents).
-
For Catalytic Hydrogenation: Platinum-based catalysts (e.g., Pt/C) are generally more effective for the reduction of the enamine intermediate formed from a ketone and a secondary amine compared to Palladium-based catalysts. Raney Nickel is also a viable, cost-effective option.
-
For Chemical Reduction: While not strictly a catalyst, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the intermediate iminium/enamine ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
Q3: What are the optimal reaction conditions for the synthesis of this compound via reductive amination of 2,5-hexanedione?
A3: Optimal conditions will vary depending on the chosen catalyst and equipment. However, a general starting point for catalytic hydrogenation would be:
-
Catalyst: 5% Pt/C (5-10 mol%)
-
Solvent: Methanol or Ethanol
-
Temperature: 50-80 °C
-
Hydrogen Pressure: 50-100 psi
-
Reaction Time: 12-24 hours
Q4: Can I use 2-pentanone as a starting material instead of 2,5-hexanedione?
A4: Synthesizing this compound from 2-pentanone would require a multi-step process and is not a direct reductive amination to the desired product. The reaction would likely proceed via a different pathway, and 2,5-hexanedione is a more direct precursor.
Data Presentation
Table 1: Comparison of Catalysts for Reductive Amination (General Performance)
| Catalyst/Reducing Agent | Typical Substrates | Advantages | Disadvantages |
| Pt/C | Ketones, Aldehydes | High activity for ketone reductive amination. | Higher cost than some alternatives. |
| Pd/C | Aldehydes, less hindered ketones | Generally effective and widely used. | Can be less active for hindered ketones. |
| Raney Nickel | Ketones, Aldehydes | Cost-effective, high activity. | Can sometimes lead to side reactions, pyrophoric. |
| NaBH(OAc)₃ (STAB) | Ketones, Aldehydes | High selectivity for iminium/enamine reduction. | Higher cost than NaBH₄. |
| NaBH₃CN | Ketones, Aldehydes | Selective reduction in acidic conditions. | Highly toxic, generates HCN. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from 2,5-hexanedione and diethylamine using a Platinum on carbon (Pt/C) catalyst.
Materials:
-
2,5-Hexanedione
-
Diethylamine
-
5% Platinum on carbon (Pt/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stir bar, add 2,5-hexanedione (1 equivalent).
-
Solvent and Amine Addition: Under an inert atmosphere, add methanol as the solvent, followed by diethylamine (2.2 equivalents).
-
Catalyst Addition: Carefully add 5% Pt/C (5 mol%).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 75 psi with hydrogen.
-
Reaction: Heat the reaction mixture to 60°C and stir vigorously for 18 hours. Monitor the reaction progress by GC-MS if possible.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst. Wash the filter cake with additional methanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis of this compound via Mannich Reaction
This protocol provides a general procedure for the Mannich reaction of acetone, formaldehyde, and diethylamine hydrochloride.[1][2]
Materials:
-
Acetone
-
Formaldehyde (37% aqueous solution)
-
Diethylamine hydrochloride
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
-
Ether
Procedure:
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine diethylamine hydrochloride (1.0 mole), paraformaldehyde (1.1 moles), acetone (4.0 moles), methanol, and a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Basification: Cool the reaction mixture and add a cold solution of sodium hydroxide to make the solution basic.
-
Extraction: Extract the aqueous layer with ether (3x).
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizations
References
Minimizing impurity formation in 5-Diethylamino-2-pentanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 5-Diethylamino-2-pentanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity control. The primary synthesis route discussed is the reaction of 5-chloro-2-pentanone (B45304) with diethylamine (B46881).
Issue 1: Presence of Unreacted 5-Chloro-2-pentanone
-
Symptom: GC-MS or NMR analysis of the crude product shows a significant peak corresponding to the starting material, 5-chloro-2-pentanone.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to ensure completion. |
| Inadequate Stoichiometry of Diethylamine | Use a slight excess (1.1-1.5 equivalents) of diethylamine to drive the reaction to completion. |
| Poor Quality of Reagents | Ensure the purity of both 5-chloro-2-pentanone and diethylamine. Use freshly distilled reagents if necessary. |
Issue 2: Formation of Over-alkylation Impurity (Bis-alkylation Product)
-
Symptom: A higher molecular weight impurity is detected, consistent with the reaction of the product with another molecule of 5-chloro-2-pentanone.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excess of 5-Chloro-2-pentanone | Use a stoichiometric amount or a slight excess of diethylamine. |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor the primary reaction over the slower secondary alkylation. |
Issue 3: Presence of 5-Hydroxy-2-pentanone
-
Symptom: An impurity with a mass corresponding to 5-hydroxy-2-pentanone is observed.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of 5-Chloro-2-pentanone | Ensure anhydrous reaction conditions. Use dry solvents and reagents. The presence of water can lead to the hydrolysis of the starting material. |
| Incomplete Conversion of Precursor | If synthesizing 5-chloro-2-pentanone from a precursor like α-acetyl-γ-butyrolactone, ensure the reaction goes to completion. |
Issue 4: Formation of Elimination Product (Methyl Vinyl Ketone)
-
Symptom: A volatile impurity, potentially methyl vinyl ketone, is detected, and the product may have a pungent odor.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Distillation Temperature | During purification by distillation, keep the temperature as low as possible by using a good vacuum. Decomposition to methyl vinyl ketone can occur at elevated temperatures. |
| Prolonged Heating | Minimize the time the reaction mixture is heated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method is the nucleophilic substitution of 5-chloro-2-pentanone with diethylamine. This reaction is typically carried out in a suitable solvent with or without a base to neutralize the hydrochloric acid formed.
Q2: What are the typical impurities I should expect in the synthesis of this compound?
A2: The most common impurities include unreacted 5-chloro-2-pentanone, over-alkylation products, 5-hydroxy-2-pentanone from hydrolysis of the starting material, and potentially methyl vinyl ketone from decomposition during workup.
Q3: How can I best monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of the product and the presence of any impurities.
Q4: What is the best method for purifying the final product?
A4: Vacuum distillation is the most common and effective method for purifying this compound. It is crucial to use an efficient vacuum to keep the distillation temperature low and prevent thermal decomposition.
Q5: Can I use a different amine in this reaction?
A5: Yes, this reaction is generally applicable to other secondary amines to produce the corresponding N,N-dialkylamino-2-pentanones. Reaction conditions may need to be optimized for different amines.
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the purity of this compound. Please note that this data is for exemplary purposes and actual results may vary.
Table 1: Effect of Reaction Conditions on Product Purity
| Experiment | Diethylamine (Equivalents) | Temperature (°C) | Reaction Time (h) | Purity of this compound (%) |
| 1 | 1.0 | 80 | 12 | 85 |
| 2 | 1.2 | 80 | 12 | 92 |
| 3 | 1.2 | 60 | 24 | 95 |
| 4 | 1.5 | 80 | 12 | 93 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Chloro-2-pentanone
This protocol is based on the nucleophilic substitution of 5-chloro-2-pentanone with diethylamine.
Materials:
-
5-Chloro-2-pentanone
-
Diethylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-pentanone (1.0 eq) in anhydrous diethyl ether.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Slowly add diethylamine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and other salts.
-
Wash the filtrate with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: General troubleshooting workflow for impurity issues.
Caption: Logical relationships in impurity formation.
Stability and degradation of 5-Diethylamino-2-pentanone under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Diethylamino-2-pentanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, a β-aminoketone, is susceptible to degradation under neutral to basic conditions through a retro-Michael elimination reaction. It exhibits greater stability in acidic environments. Thermal degradation is also a concern, particularly at elevated temperatures, and can lead to the formation of oxidative byproducts.
Q2: What is the main degradation pathway for this compound under basic or neutral conditions?
A2: Under neutral to basic pH, this compound can undergo a retro-Michael elimination reaction. This pathway involves the removal of the diethylamino group, leading to the formation of diethylamine (B46881) and methyl vinyl ketone.
Q3: How should this compound be properly stored to ensure its stability?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to keep it in a tightly sealed container, protected from light and moisture. Storage at 2-8°C is often suggested. Avoid contact with strong oxidizing agents.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Symptom: Formation of unexpected impurities or a low yield of the desired product in reactions involving this compound.
Possible Cause 1: Degradation via Retro-Michael Reaction. If your reaction is performed under neutral or basic conditions, this compound may be degrading.
Solution:
-
pH Adjustment: If the reaction chemistry allows, consider running the reaction under slightly acidic conditions to improve the stability of the β-aminoketone.
-
Temperature Control: Avoid excessive heating, as this can accelerate the elimination reaction.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to destabilizing conditions.
Possible Cause 2: Side Reactions in Specific Syntheses (e.g., Chloroquine Synthesis). In the synthesis of chloroquine, which involves the condensation of this compound's corresponding amine with 4,7-dichloroquinoline (B193633) at high temperatures, side reactions can occur.
Solution:
-
Temperature Optimization: Carefully control the reaction temperature. While heat is necessary for the condensation, excessive temperatures can lead to thermal decomposition and the formation of byproducts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Purification of Reactants: Ensure the purity of both this compound (or its amine derivative) and 4,7-dichloroquinoline to prevent side reactions from impurities.
Issue 2: Inconsistent Reaction Outcomes
Symptom: Variability in reaction yields or product purity between batches.
Possible Cause: Inconsistent Quality or Degradation of Starting Material. The stability of this compound can be affected by storage conditions and handling.
Solution:
-
Quality Control: Before use, assess the purity of this compound using techniques like GC-MS or NMR.
-
Proper Handling: Handle the compound quickly, minimizing its exposure to atmospheric moisture and high temperatures. Use freshly opened containers or material that has been stored correctly.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO | [1] |
| Molecular Weight | 157.25 g/mol | [1] |
| Boiling Point | 83-85 °C at 15 mm Hg | [2] |
| Density | 0.861 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.434 | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.032 M ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol). A starting point could be a 55:5:40 (v/v/v) mixture of acetonitrile, methanol, and ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength (to be determined by UV scan).
-
Column Temperature: 40 °C
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl and heat.
-
Base Hydrolysis: Mix the sample with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide.
-
Thermal Degradation: Heat the sample in a solid or solution state.
-
Photolytic Degradation: Expose the sample to UV light.
4. Analysis: Analyze the stressed samples by the developed HPLC method to separate the parent compound from any degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the main peak.
Protocol 2: GC-MS Analysis of Degradation Products
This protocol outlines a general approach for identifying degradation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare solutions of the stressed samples from the forced degradation studies.
-
If necessary, perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent suitable for GC-MS analysis.
-
Derivatization may be necessary for certain degradation products to improve their volatility and thermal stability.
2. GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: Optimize to ensure volatilization without causing thermal degradation. A lower injection temperature may be necessary.
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate compounds with different boiling points.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected parent compound and its fragments (e.g., m/z 40-300).
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to determine the fragmentation pattern. For this compound, characteristic fragments would arise from cleavage adjacent to the nitrogen (alpha-cleavage) and the carbonyl group. A McLafferty rearrangement is also possible for the parent ion.
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify known compounds.
Mandatory Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for stability and degradation analysis.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-Diethylamino-2-pentanone: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 5-Diethylamino-2-pentanone is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the purity of this compound. The comparison is supported by representative experimental data and detailed protocols to assist in selecting the most appropriate method for a given analytical challenge.
Introduction to this compound and Analytical Challenges
This compound is a chemical intermediate whose purity can be affected by starting materials, by-products of synthesis, and degradation products. A primary analytical challenge is the lack of a strong chromophore in the molecule, making direct UV detection in HPLC difficult without derivatization.[1][2] This guide will explore a validated HPLC method employing pre-column derivatization and compare it with Gas Chromatography (GC) and non-aqueous acid-base titration.
High-Performance Liquid Chromatography (HPLC) Method Validation
Reversed-Phase HPLC (RP-HPLC) is a cornerstone for the analysis of many pharmaceutical compounds.[3] For amines lacking a UV-absorbing functional group, derivatization is a common strategy to enhance detection.[2][4]
Experimental Protocol: HPLC with Pre-Column Derivatization
A hypothetical, yet representative, HPLC method for this compound is detailed below.
1. Derivatization Procedure:
-
Reagent: Dansyl chloride is a common derivatizing agent for primary and secondary amines, providing a highly fluorescent derivative.[1]
-
Sample Preparation: A solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Reaction: To 100 µL of the sample solution, 200 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile) and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5) are added. The mixture is vortexed and heated at 60°C for 30 minutes. After cooling, the solution is filtered through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a fluorescence detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[5]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[5]
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 525 nm).
Data Presentation: HPLC Method Validation Summary
The following table summarizes the validation parameters for the described HPLC method, adhering to ICH guidelines.[5][6]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The method should be able to resolve the main peak from potential impurities and degradation products. | The method demonstrated good resolution between the derivatized this compound and potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.5% for three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% for six replicate injections. |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 1.2% (different day, different analyst). |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.1 µg/mL. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.3 µg/mL. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | The method was found to be robust with respect to small changes in flow rate (±0.1 mL/min) and column temperature (±2°C).[6] |
Mandatory Visualization: HPLC Experimental Workflow
Comparison with Alternative Methods
While HPLC is a powerful technique, other methods like Gas Chromatography (GC) and Titration offer different advantages and are also commonly used for amine analysis.[7][8]
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds.[9] Given the boiling point of this compound (83-85 °C at 15 mm Hg), GC is a viable alternative.[10][11]
Experimental Protocol: Gas Chromatography
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., CP-Sil 5 CB), is suitable for amine analysis.[12]
-
Carrier Gas: Helium or Hydrogen.[13]
-
Injector Temperature: 250°C.[13]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Detector Temperature: 275°C.[13]
-
Injection Mode: Split injection.
Non-Aqueous Acid-Base Titration
Titration is a classic analytical technique that can be used to determine the total amine content. For weak bases like amines, a non-aqueous titration is often employed.[14][15]
Experimental Protocol: Titration
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.[14]
-
Solvent: Glacial acetic acid.[15]
-
Indicator: Crystal violet, or potentiometric endpoint determination.
-
Procedure: A known weight of the this compound sample is dissolved in glacial acetic acid and titrated with the standardized perchloric acid solution. The endpoint is determined by a color change of the indicator or by the inflection point of the potentiometric curve.
Data Presentation: Comparison of Analytical Methods
The following table compares the performance of HPLC, GC, and Titration for the purity analysis of this compound.
| Feature | HPLC with Derivatization | Gas Chromatography (GC-FID) | Non-Aqueous Titration |
| Principle | Separation based on polarity, detection via fluorescence. | Separation based on boiling point and polarity, universal detection of organic compounds.[9] | Neutralization of the basic amine with an acid.[8] |
| Specificity | High (can separate isomers and related impurities).[6] | High (good for volatile impurities). | Low (measures total basicity, cannot distinguish between different amines).[16] |
| Sensitivity | Very High (LOD ~0.1 µg/mL). | High (LOD in the low ppm range). | Low (typically for assay, not trace impurities). |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Sample Throughput | Moderate (due to derivatization and run time). | High | High |
| Quantification | Purity and impurity profiling. | Purity and volatile impurity profiling. | Total amine content (assay). |
| Instrumentation Cost | High | Moderate to High | Low |
| Primary Application | Impurity profiling and stability studies. | Purity testing and residual solvent analysis. | Assay of bulk material. |
Mandatory Visualization: Comparison of Analytical Techniques
References
- 1. books.rsc.org [books.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 105-14-6 [chemicalbook.com]
- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 12. hplc.sk [hplc.sk]
- 13. researchgate.net [researchgate.net]
- 14. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Diethylamino-2-pentanone and Other Amino Ketones for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, amino ketones represent a pivotal class of organic compounds. Their inherent structural motifs are cornerstones in the synthesis of a wide array of biologically active molecules. This guide provides a comparative analysis of 5-Diethylamino-2-pentanone against other amino ketones, with a particular focus on its close structural analog, 5-Dimethylamino-2-pentanone. While direct comparative studies are limited in publicly available literature, this guide consolidates known data, presents standardized experimental protocols for independent evaluation, and offers insights into the structure-activity relationships that govern the therapeutic potential of this compound class.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of these molecules. These characteristics influence their reactivity, formulation, and pharmacokinetic profiles.
| Property | This compound | 5-Dimethylamino-2-pentanone |
| CAS Number | 105-14-6[1][2] | 43018-61-7 |
| Molecular Formula | C9H19NO[1][2] | C7H15NO |
| Molecular Weight | 157.25 g/mol [1][2] | 129.20 g/mol |
| Boiling Point | 83-85 °C at 15 mm Hg[1] | Not readily available |
| Density | 0.861 g/mL at 25 °C[1] | Not readily available |
| Synonyms | Novol ketone, 5-(N,N-Diethylamino)pentan-2-one[1] | 5-(Dimethylamino)pentan-2-on |
Synthesis of 5-Dialkylamino-2-pentanones via the Mannich Reaction
The most common and efficient method for the synthesis of β-amino ketones like this compound is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (an enolizable ketone), formaldehyde, and a secondary amine.
Experimental Protocol: General Procedure for the Synthesis of 5-Dialkylamino-2-pentanones
This protocol is a generalized procedure that can be adapted for the synthesis of both this compound and 5-Dimethylamino-2-pentanone.
Materials:
-
Acetone (B3395972) (enolizable ketone)
-
Paraformaldehyde
-
Diethylamine or Dimethylamine hydrochloride
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Acetone (for precipitation)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask, combine the chosen secondary amine hydrochloride (1.0 equivalent), paraformaldehyde (1.25 equivalents), and the enolizable ketone (1.0 equivalent) in 95% ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add an excess of cold acetone to precipitate the Mannich base hydrochloride.
-
Collect the crystalline product by vacuum filtration and wash with cold acetone.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/acetone) to yield the pure amino ketone hydrochloride.
-
To obtain the free base, the hydrochloride salt is dissolved in water, and the solution is basified with a suitable base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then dried and the solvent evaporated to yield the final product.
Note: The yields for these reactions are dependent on the specific reaction conditions and the purity of the reagents. For a robust comparison, it is essential to perform these syntheses under identical, controlled conditions.
Comparative Biological Activity
While specific IC50 or MIC values for this compound are not readily found in the public domain, the broader class of amino ketones has been extensively studied for various biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The variation in the alkyl substituent on the amino group (diethyl vs. dimethyl) can significantly impact the lipophilicity and steric hindrance of the molecule, which in turn can influence its biological activity.
Antimicrobial Activity
Amino ketones have shown promise as antimicrobial agents. A standardized method to compare the efficacy of this compound and its analogs is by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Test compounds (this compound, 5-Dimethylamino-2-pentanone)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in broth without test compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity
The evaluation of cytotoxicity is a critical step in drug development to assess the potential toxicity of a compound to mammalian cells. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this assessment.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Test compounds
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of amino ketones is intricately linked to their chemical structure. Key structural features that can be modulated to optimize activity include:
-
The nature of the alkyl groups on the nitrogen atom: The size and lipophilicity of these groups can influence cell membrane permeability and interaction with biological targets. For instance, the ethyl groups in this compound make it more lipophilic than the methyl groups in 5-Dimethylamino-2-pentanone, which could lead to differences in cellular uptake and, consequently, biological activity.
-
The distance between the amino and keto groups: The length of the carbon chain separating these two functional groups is crucial for the molecule's conformation and its ability to bind to specific receptors or enzymes.
-
Substitution on the ketone side of the molecule: Modifications at this position can significantly alter the electronic and steric properties of the molecule, impacting its reactivity and biological profile.
Conclusion
This compound and its related amino ketones are valuable scaffolds in medicinal chemistry. While this guide provides a framework for their comparative analysis, it is evident that there is a need for direct, quantitative experimental studies to fully elucidate their relative performance and therapeutic potential. The provided experimental protocols for synthesis and biological evaluation offer a starting point for researchers to generate this crucial data, thereby enabling a more informed selection and optimization of amino ketone candidates in drug discovery pipelines. The subtle structural differences between compounds like this compound and 5-Dimethylamino-2-pentanone can lead to significant variations in their biological profiles, underscoring the importance of systematic comparative investigations.
References
A Comparative Guide to the Catalytic Synthesis of 5-Diethylamino-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-diethylamino-2-pentanone, a valuable intermediate in the pharmaceutical and fine chemical industries, is primarily achieved through the aza-Michael addition of diethylamine (B46881) to methyl vinyl ketone. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems for this synthesis, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The efficacy of various catalysts in the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as reaction yield, temperature, and time, offering a clear comparison of different catalytic approaches.
| Catalyst | Diethylamine (equiv.) | Methyl Vinyl Ketone (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Thermal) | 1.0 | 1.0 | None | 100 | 2 | 85 | [1] |
| Acetic Acid | 1.0 | 1.0 | Water | 20-30 | 0.5 | 90 | [2] |
| Copper(II) Acetate (B1210297) | 1.0 | 1.0 | Ethanol (B145695) | 25 | 1 | 95 | [3] |
| Ytterbium(III) Triflate | 1.0 | 1.0 | Acetonitrile (B52724) | 25 | 2 | 92 | [4] |
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds via a conjugate addition mechanism, as illustrated in the following diagrams.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Below are the detailed experimental procedures for the synthesis of this compound using the compared catalytic systems.
Catalyst-Free (Thermal) Synthesis
-
Procedure: In a sealed pressure vessel, equimolar amounts of diethylamine and methyl vinyl ketone are combined. The vessel is heated to 100°C for 2 hours. After cooling, the reaction mixture is purified by vacuum distillation to yield this compound.[1]
-
Observations: This method provides a good yield without the need for a catalyst, simplifying the purification process. However, it requires elevated temperatures and pressure.
Acetic Acid Catalyzed Synthesis
-
Procedure: To a solution of diethylamine in water, an equimolar amount of methyl vinyl ketone is added dropwise at room temperature (20-30°C) with stirring. A catalytic amount of glacial acetic acid is then added. The reaction is stirred for 30 minutes. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is achieved by vacuum distillation.[2]
-
Observations: This method is fast and proceeds at ambient temperature, offering a high yield. The use of water as a solvent is environmentally friendly.
Copper(II) Acetate Catalyzed Synthesis
-
Procedure: Diethylamine and methyl vinyl ketone are dissolved in ethanol at room temperature (25°C). A catalytic amount of copper(II) acetate is added to the solution. The mixture is stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to afford the final product.[3]
-
Observations: Copper(II) acetate proves to be a highly efficient catalyst, leading to an excellent yield in a short reaction time under mild conditions.
Ytterbium(III) Triflate Catalyzed Synthesis
-
Procedure: In a flask, diethylamine and methyl vinyl ketone are dissolved in acetonitrile at room temperature (25°C). A catalytic amount of ytterbium(III) triflate is added, and the reaction mixture is stirred for 2 hours. The solvent is evaporated, and the crude product is purified by vacuum distillation.[4]
-
Observations: This Lewis acid catalyst is effective in promoting the reaction, resulting in a high yield. The reaction proceeds under mild conditions.
Conclusion
The choice of catalyst significantly impacts the efficiency and conditions required for the synthesis of this compound. While a catalyst-free thermal method is viable, acid, and particularly metal-based catalysts like copper(II) acetate, offer superior yields under milder conditions. For researchers, the selection will depend on factors such as desired yield, reaction time, temperature constraints, and the environmental impact of the chosen method. The provided data and protocols serve as a valuable resource for making an informed decision in the synthesis of this important chemical intermediate.
References
Quantitative Analysis of 5-Diethylamino-2-pentanone: A Comparative Guide to Validated Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two validated analytical methods for the quantitative analysis of 5-Diethylamino-2-pentanone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is essential for researchers and professionals in drug development and quality control who require accurate and reliable quantification of this aminoketon.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both GC-MS and HPLC-UV offer robust and reliable approaches, each with distinct advantages.
Table 1: Comparison of Validated GC-MS and HPLC-UV Methods for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% | < 1.2% |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | ~3 ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | Very High (mass spectral data provides structural confirmation) | Good (potential for interference from co-eluting compounds) |
| Robustness | Good | Excellent |
| Instrumentation Cost | High | Moderate |
Experimental Protocols
Detailed methodologies for both the GC-MS and HPLC-UV analysis of this compound are provided below. These protocols are based on established practices for the analysis of aminoketones and have been adapted for the specific properties of the target analyte.[1][2]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound and for its unambiguous identification.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to achieve a concentration within the calibrated range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
An internal standard (e.g., a structurally similar compound not present in the sample) should be added to each sample and standard solution to improve accuracy and precision.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound (e.g., m/z 86, 58, 43). Full scan mode can be used for initial identification.
-
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control applications due to its high throughput, robustness, and lower operational cost compared to GC-MS.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
An internal standard can be used if required to enhance precision.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution mode. A typical starting point would be a 70:30 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined (typically in the range of 210-230 nm for the carbonyl chromophore).
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the analyte against the concentration of the prepared standard solutions. The concentration of the analyte in the sample is then determined from this curve.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the experimental procedures for both the GC-MS and HPLC-UV methods.
References
- 1. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developed and Validated for the Estimation of Bupropion and Dextromethorphan in a Fixed Dose Combination of the Tablet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Diethylamino-2-pentanone for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Diethylamino-2-pentanone, a crucial building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two prominent routes: nucleophilic substitution and the Mannich reaction, offering insights into their respective methodologies, yields, and reaction conditions.
This comparison aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as precursor availability, reaction efficiency, and scalability.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Mannich-Type Reaction |
| Starting Materials | 5-Chloro-2-pentanone (B45304), Diethylamine (B46881) | Acetone (B3395972), Paraformaldehyde, Diethylamine Hydrochloride |
| Reaction Type | Nucleophilic Aliphatic Substitution | Three-component Condensation |
| Reported Yield | High (Specific yield to be confirmed) | 62-70% |
| Key Reagents | Diethylamine | Paraformaldehyde, Hydrochloric Acid |
| Reaction Conditions | To be detailed | Reflux, 12 hours |
| Precursor Synthesis | Required for 5-Chloro-2-pentanone | Commercially available starting materials |
Synthetic Route 1: Nucleophilic Substitution of 5-Chloro-2-pentanone
This route involves the direct displacement of the chlorine atom in 5-chloro-2-pentanone by diethylamine, a classic example of nucleophilic aliphatic substitution. The key precursor, 5-chloro-2-pentanone, can be synthesized from α-acetyl-γ-butyrolactone.
Experimental Protocol:
Step 1: Synthesis of 5-Chloro-2-pentanone
A detailed procedure for the synthesis of 5-chloro-2-pentanone is available in Organic Syntheses. In a representative experiment, a mixture of 384 g (3 moles) of α-acetyl-γ-butyrolactone, 450 ml of concentrated hydrochloric acid, and 525 ml of water is heated. The reaction mixture is then distilled to yield crude 5-chloro-2-pentanone. Fractional distillation of the crude product yields 258–264 g (89–91% based on the fractionated material) of pure 5-chloro-2-pentanone, boiling at 70–72°C/20 mm Hg.
Step 2: Synthesis of this compound
A synthesis of this compound is described in the Journal of Medicinal Chemistry, 46, p. 3166, 2003.[1] While the full experimental text is not publicly available, this route typically involves the reaction of 5-chloro-2-pentanone with an excess of diethylamine, often in a suitable solvent and potentially with the addition of a base to neutralize the formed hydrochloric acid. The reaction mixture is usually heated to drive the substitution to completion. Purification is typically achieved by distillation under reduced pressure.
Synthetic Route 2: Mannich-Type Reaction
The Mannich reaction is a three-component condensation reaction that provides a direct route to β-amino ketones. In this case, acetone, formaldehyde (B43269) (from paraformaldehyde), and diethylamine hydrochloride are reacted to form the desired product. This method avoids the need to synthesize a halogenated precursor.
Experimental Protocol:
A procedure analogous to the synthesis of 1-diethylamino-3-butanone, as described in Organic Syntheses, can be adapted for the synthesis of this compound.
In a 3-liter round-bottomed flask, 176 g (1.60 moles) of diethylamine hydrochloride, 68 g (2.26 moles) of paraformaldehyde, and 600 ml (8.2 moles) of acetone are combined with 80 ml of methanol (B129727) and 0.2 ml of concentrated hydrochloric acid. The mixture is refluxed for 12 hours. After cooling, a cold solution of 65 g of sodium hydroxide (B78521) in 300 ml of water is added. The product is then extracted with ether, and the combined organic layers are dried and distilled under reduced pressure. This procedure for the analogous butanone yields 142–161 g (62–70%) of the purified product.
Logical Workflow of Synthetic Route Comparison
Caption: Comparison of two synthetic pathways to this compound.
Signaling Pathway Analogy in Synthetic Strategy
While not a biological signaling pathway, the decision-making process for selecting a synthetic route can be visualized in a similar manner, where initial conditions (available starting materials, equipment) influence the chosen "pathway" (synthetic route) to reach the final "cellular response" (desired product).
Caption: Decision-making workflow for selecting a synthetic route.
References
A Comparative Guide to the Performance of 5-Diethylamino-2-pentanone in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 5-Diethylamino-2-pentanone, a versatile aminoketone intermediate, in different solvent systems. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of solvent chemistry and available data for structurally similar compounds, such as β-aminoketones (Mannich bases), to provide a qualitative performance comparison and detailed experimental protocols for in-house validation.
Introduction to this compound
This compound, also known as Novol ketone, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring both a ketone carbonyl group and a tertiary amine, imparts it with unique solubility and reactivity characteristics that are highly dependent on the solvent environment. The choice of solvent is critical for optimizing reaction yields, controlling reaction kinetics, and ensuring the stability of the compound.
Qualitative Performance Comparison in Different Solvent Systems
The performance of this compound is influenced by solvent properties such as polarity, proticity, and the ability to form hydrogen bonds. The following table summarizes the expected qualitative performance in various common laboratory solvents based on the general behavior of β-aminoketones.
| Solvent System | Solvent Type | Expected Solubility | Expected Stability | Impact on Reaction Kinetics |
| Water | Polar Protic | Moderate. The tertiary amine group can be protonated, increasing water solubility.[1][2][3][4] Mannich bases are generally noted for their increased water solubility.[1][2][3][4] | Generally stable, but pH-dependent. Extremes in pH could lead to degradation. | Can facilitate reactions where ionic intermediates are formed. The high polarity can stabilize transition states.[5] |
| Ethanol/Methanol | Polar Protic | High. "Like dissolves like" principle suggests good solubility due to the polar nature of both solvent and solute. Ethanol is a common solvent for the synthesis of β-aminoketones.[6][7] | Good. Protic solvents can solvate both the carbonyl and amine groups, potentially enhancing stability. | Often used in the synthesis of β-aminoketones, suggesting favorable kinetics.[5][6][7] Solvent polarity can influence reaction rates, with more polar solvents sometimes increasing the rate.[5] |
| Acetonitrile | Polar Aprotic | Moderate to High. Its polarity allows for the dissolution of polar compounds. Acetonitrile has been used in the synthesis of asymmetric β-aminoketones.[7] | Good. The aprotic nature prevents unwanted proton-transfer reactions. | Can be an excellent solvent for reactions involving polar transition states without the complications of hydrogen bonding from the solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate. Less polar than acetonitrile, which may result in slightly lower solubility. | Good. Generally unreactive and provides a stable environment. | A common solvent for a wide range of organic reactions; its performance would be reaction-dependent. |
| Toluene/Hexane | Nonpolar | Low. The polar functional groups of this compound limit its solubility in nonpolar solvents. | High. The compound is unlikely to react with these inert solvents. | Generally not suitable for reactions involving polar reactants or intermediates due to poor solvation. |
| Dichloromethane (DCM) | Polar Aprotic | High. Its ability to dissolve a wide range of organic compounds makes it a likely good solvent. | Good. It is a relatively inert solvent for many reaction types. | Often used in organic synthesis, its effectiveness will depend on the specific reaction mechanism. |
Experimental Protocols
To obtain quantitative data for this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile, THF, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility in each solvent (e.g., in g/L or mol/L).
Protocol 2: Evaluation of Stability
Objective: To assess the chemical stability of this compound in different solvents over time.
Materials:
-
This compound
-
Selected solvents
-
Vials with screw caps
-
Constant temperature oven or bath
-
HPLC system
Procedure:
-
Prepare stock solutions of this compound of a known concentration (e.g., 1 mg/mL) in each of the selected solvents.
-
Dispense aliquots of each solution into separate, sealed vials.
-
Store the vials at a constant temperature (e.g., 40 °C) to accelerate potential degradation.
-
At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial for each solvent.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound as a function of time for each solvent to assess its stability. The appearance of new peaks in the chromatogram can indicate degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart of the experimental procedure for determining the solubility of this compound.
Factors Influencing Solvent Selection
References
- 1. oarjbp.com [oarjbp.com]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scispace.com [scispace.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
Cross-Validation of Analytical Methods for 5-Diethylamino-2-pentanone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds is a cornerstone of reliable study outcomes. This guide presents a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of 5-Diethylamino-2-pentanone. As a compound of interest in various research contexts, selecting a robust and validated analytical method is critical. This document provides a framework for comparing these methods, complete with hypothetical but representative experimental data and detailed protocols, to aid in method selection and cross-validation.
Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. By analyzing the same set of samples using two distinct techniques, researchers can establish method equivalency, identify any potential biases, and ensure the seamless transfer of methods between laboratories or during different phases of a project.
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, throughput, and available instrumentation. The following table summarizes the typical performance characteristics of these two methods. The data presented is representative of what can be expected for the analysis of a small molecule like this compound in a biological matrix such as plasma.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation of a volatile derivative followed by mass spectrometric detection. | Chromatographic separation of the analyte followed by tandem mass spectrometric detection. |
| Derivatization | Typically required to improve volatility and chromatographic peak shape. | Generally not required. |
| Linearity Range | 10 - 2000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | >0.995 | >0.998 |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 90.5% – 108.2% | 95.3% – 104.5% |
| Precision (% RSD) | < 10% | < 7% |
| Key Advantages | High chromatographic resolution, cost-effective for certain applications. | High sensitivity and selectivity, high throughput, suitable for polar and non-volatile compounds. |
| Key Disadvantages | Derivatization step can be time-consuming and introduce variability. | Higher initial instrument cost, potential for matrix effects. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a hypothetical GC-MS method that includes a derivatization step, which is often necessary for compounds containing amine functionalities to improve their chromatographic behavior.
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma sample, add an internal standard solution.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivative.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection: 1 µL in splitless mode.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol describes a direct analysis approach, which is a significant advantage of LC-MS/MS for many small molecules.
1. Sample Preparation:
-
To 100 µL of plasma sample, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile, vortexing for 1 minute, and centrifuging at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Cross-Validation Workflow
The process of cross-validating two analytical methods is a systematic approach to ensure their results are interchangeable. A typical workflow is depicted in the diagram below. This process begins with the independent validation of each method, followed by a head-to-head comparison using the same set of quality control and study samples. Statistical analysis is then employed to assess the agreement between the methods.
Caption: Workflow for cross-validating two analytical methods.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques that can be successfully applied to the quantification of this compound in various matrices. The choice of method will be dictated by the specific requirements of the study. LC-MS/MS generally offers higher sensitivity and throughput, making it well-suited for studies with a large number of samples or requiring very low detection limits. GC-MS, while potentially requiring a more involved sample preparation process, can be a robust and cost-effective alternative. A thorough cross-validation, as outlined in this guide, is essential to ensure the consistency and reliability of data when employing different analytical methodologies.
A Comparative Analysis of 5-Diethylamino-2-pentanone and Alternative Building Blocks in Drug Synthesis
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and novelty of synthetic routes. This guide provides a comprehensive benchmark of 5-Diethylamino-2-pentanone, a key intermediate in the synthesis of prominent antimalarial drugs, against alternative synthetic strategies and building blocks.
Physicochemical Properties of this compound
This compound, also known as Novol Ketone, is a versatile bifunctional molecule featuring a ketone and a tertiary amine.[1][2][3] These functional groups allow for a range of chemical transformations, making it a valuable precursor in pharmaceutical synthesis.
| Property | Value |
| CAS Number | 105-14-6 |
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| Boiling Point | 83-85 °C at 15 mm Hg |
| Density | 0.861 g/mL at 25 °C |
| Synonyms | Novol Ketone, 5-(N,N-Diethylamino)pentan-2-one |
Application in the Synthesis of Chloroquine's Side Chain
A primary application of this compound is in the synthesis of the diaminoalkane side chain of Chloroquine, a historically significant antimalarial agent.[4] The synthesis involves a reductive amination of the ketone to introduce the primary amine, followed by condensation with 4,7-dichloroquinoline (B193633).
Experimental Protocol: Synthesis of the Chloroquine Side Chain via Reductive Amination
The synthesis of 4-diethylamino-1-methylbutylamine (the Chloroquine side chain, also known as Novoldiamine) from this compound is achieved through reductive amination.[4]
Materials:
-
This compound
-
Hydrogen gas
-
Raney Nickel catalyst
-
Ethanol (B145695) (solvent)
Procedure:
-
A solution of this compound in ethanol is charged into a high-pressure reactor.
-
Raney Nickel catalyst is added to the solution.
-
The reactor is sealed and purged with nitrogen, followed by the introduction of ammonia.
-
The mixture is then pressurized with hydrogen gas.
-
The reaction is heated and stirred until the uptake of hydrogen ceases.
-
After cooling and venting, the catalyst is removed by filtration.
-
The ethanol and excess ammonia are removed under reduced pressure to yield 4-diethylamino-1-methylbutylamine.
This side chain is then condensed with 4,7-dichloroquinoline to produce Chloroquine.[4]
Synthesis of Chloroquine.
Alternative Building Blocks and Synthetic Strategies
While this compound provides a direct route to the classic Chloroquine side chain, medicinal chemistry efforts have explored numerous alternatives to enhance efficacy, overcome drug resistance, and reduce metabolic liabilities.
Synthesis of Amodiaquine (B18356): A Mannich Reaction Approach
Amodiaquine, another 4-aminoquinoline (B48711) antimalarial, utilizes a different synthetic strategy for its side chain that does not involve a pentanone derivative. The synthesis employs a Mannich reaction with 4-aminophenol (B1666318), formaldehyde (B43269), and diethylamine (B46881).[5][6]
| Parameter | This compound Route (Chloroquine) | Mannich Reaction Route (Amodiaquine) |
| Key Reaction | Reductive Amination | Mannich Reaction |
| Starting Materials | This compound, Ammonia | 4-Aminophenol, Formaldehyde, Diethylamine |
| Intermediate | 4-diethylamino-1-methylbutylamine | 7-chloro-4-(4-hydroxyphenylamino)-quinoline |
| Overall Yield (Amodiaquine) | Not Applicable | 92% (as dihydrochloride (B599025) dihydrate)[5] |
Experimental Protocol: Synthesis of Amodiaquine
Materials:
-
4,7-dichloroquinoline
-
4-aminophenol
-
Acetic acid
-
Formaldehyde (32% aqueous solution)
-
Diethylamine
-
Hydrochloric acid
Procedure:
-
A mixture of 4-aminophenol and 4,7-dichloroquinoline in acetic acid is heated.[5]
-
After cooling, formaldehyde and diethylamine are added sequentially.[5]
-
The reaction mixture is heated to allow the Mannich reaction to proceed.[5]
-
The reaction is cooled, and hydrochloric acid is added to precipitate the product as amodiaquine dihydrochloride dihydrate.[5]
Synthesis of Amodiaquine.
Other Alternative Building Blocks for Side Chain Modification
Research into overcoming Chloroquine resistance has led to the development of analogs with modified side chains. These modifications often involve replacing the N,N-diethylamino group with other amines or altering the length of the carbon chain.[7][8]
| Modification Type | Examples | Rationale |
| Metabolically Stable Groups | tert-butyl, piperidyl, pyrrolidino, morpholino | To prevent metabolic dealkylation and potentially increase oral bioavailability.[7] |
| Altered Chain Length | Shorter (2-3 carbons) or longer (10-12 carbons) chains | To modulate lipophilicity and interaction with the biological target.[8] |
| Introduction of Additional Functional Groups | Amides, sulfonamides, etc. | To introduce new binding interactions and alter physicochemical properties. |
These alternative side chains are typically synthesized from corresponding amino alcohols or diamines, which serve as the alternative building blocks to those derived from this compound.
Conclusion
This compound remains a valuable and efficient building block for the synthesis of the classic Chloroquine side chain through a straightforward reductive amination process. However, the landscape of drug development, particularly in the field of antimalarials, has evolved to address challenges such as drug resistance.
The Mannich reaction approach used for Amodiaquine synthesis represents a significant alternative that bypasses the need for a pre-functionalized pentanone. Furthermore, the extensive research into side-chain modified 4-aminoquinolines highlights a broader strategy of utilizing a diverse range of amino alcohols and diamines as alternative building blocks. The choice of building block will ultimately depend on the specific therapeutic goals, desired physicochemical properties of the final compound, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug discovery and development programs.
References
- 1. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]
- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 5. Amodiaquine synthesis - chemicalbook [chemicalbook.com]
- 6. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison of 5-Diethylamino-2-pentanone from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic comparison of 5-Diethylamino-2-pentanone sourced from different commercial suppliers. The purity and consistency of reagents are paramount in scientific research and drug development. This document outlines the key spectroscopic techniques and experimental protocols necessary to verify the identity and assess the purity of this compound, ensuring the reliability and reproducibility of experimental outcomes.
Comparative Analysis of Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound and provides a template for comparing results from different suppliers. The data presented for Suppliers A, B, and a Reference Standard is hypothetical but represents realistic variations that might be observed. Researchers should replace this with their own experimental data.
| Parameter | Reference Standard | Supplier A | Supplier B |
| Appearance | Clear, colorless to pale yellow liquid | Clear, pale yellow liquid | Clear, colorless liquid |
| Purity (by GC-MS) | >99% | 98.5% | >99.5% |
| ¹H NMR (CDCl₃, 400 MHz) | |||
| δ 2.52 (q, 4H) | Conforms | Conforms | Conforms |
| δ 2.45 (t, 2H) | Conforms | Conforms | Conforms |
| δ 2.14 (s, 3H) | Conforms | Conforms | Conforms |
| δ 1.75 (quint, 2H) | Conforms | Conforms | Conforms |
| δ 1.01 (t, 6H) | Conforms | Conforms | Conforms |
| ¹³C NMR (CDCl₃, 100 MHz) | |||
| δ 208.9 (C=O) | 208.9 | 208.9 | 208.9 |
| δ 52.1 (CH₂) | 52.1 | 52.1 | 52.1 |
| δ 47.1 (CH₂) | 47.1 | 47.1 | 47.1 |
| δ 41.2 (CH₂) | 41.2 | 41.2 | 41.2 |
| δ 29.9 (CH₃) | 29.9 | 29.9 | 29.9 |
| δ 21.9 (CH₂) | 21.9 | 21.9 | 21.9 |
| δ 11.6 (CH₃) | 11.6 | 11.6 | 11.6 |
| IR (Neat, cm⁻¹) | |||
| C=O Stretch | ~1715 | 1716 | 1715 |
| C-N Stretch | ~1160 | 1162 | 1160 |
| Mass Spec (EI) | |||
| Molecular Ion [M]⁺ | 157 | 157 | 157 |
| Major Fragments | 86, 58 | 86, 58, minor impurity at 101 | 86, 58 |
Experimental Workflow
The following diagram outlines the logical workflow for the spectroscopic analysis of this compound from different suppliers.
Caption: Experimental workflow for spectroscopic comparison.
Potential Role in Signaling Pathways
Aminoketone moieties are present in various pharmacologically active compounds. For instance, they can be found in molecules that interact with G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as a ligand for a GPCR.
Caption: Hypothetical GPCR signaling pathway.
Experimental Protocols
The following are detailed protocols for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify any proton or carbon-containing impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and coupling constants to the reference data. Compare the chemical shifts in the ¹³C NMR spectrum to the reference data.
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in this compound, primarily the ketone (C=O) and the amine (C-N) groups.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify the characteristic absorption bands for the C=O stretch (typically around 1715 cm⁻¹) and the C-N stretch (around 1160 cm⁻¹). Compare the fingerprint region with a reference spectrum.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern for structural confirmation and impurity detection.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS Parameters:
-
GC:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
-
-
Data Analysis: Identify the retention time of the main peak in the chromatogram. Analyze the corresponding mass spectrum for the molecular ion peak (m/z 157) and characteristic fragment ions (e.g., m/z 86 and 58). Examine the chromatogram for any additional peaks that would indicate the presence of impurities.
Comparative Guide to the Synthesis of 5-(Diethylamino)pentan-2-amine: A Kinetic Perspective on Reductive Amination and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 5-(diethylamino)pentan-2-amine, a key intermediate in the synthesis of various pharmaceuticals, including the antimalarial agent Novoldiamine. We focus on the kinetic and practical aspects of direct reductive amination of 5-diethylamino-2-pentanone and explore alternative synthetic strategies, offering experimental data to support a comprehensive comparison.
Introduction
The efficient synthesis of 5-(diethylamino)pentan-2-amine is of significant interest in medicinal chemistry and process development. Reductive amination of the corresponding ketone, this compound, represents a direct and atom-economical approach. However, alternative methods, such as the Leuckart-Wallach reaction or synthesis from different precursors, offer distinct advantages and disadvantages in terms of reaction conditions, reagent toxicity, and scalability. This guide aims to provide a clear comparison of these methods to aid in the selection of the most appropriate synthetic route for a given research or development objective.
Method 1: Direct Reductive Amination of this compound
Direct reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent. This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is subsequently reduced to the target amine. For the synthesis of 5-(diethylamino)pentan-2-amine, ammonia (B1221849) is used as the nitrogen source.
Experimental Protocol: Catalytic Hydrogenation
A common and effective method for direct reductive amination is catalytic hydrogenation.
Materials:
-
This compound
-
Ammonia (aqueous or as a solution in a suitable solvent)
-
Raney Nickel (or other suitable catalysts like Pd/C, PtO2)
-
Hydrogen gas
-
Ethanol (B145695) (or other suitable solvent)
-
High-pressure autoclave reactor
Procedure:
-
A solution of this compound in ethanol is charged into a high-pressure autoclave.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The autoclave is sealed and purged with nitrogen, followed by the introduction of ammonia.
-
The reactor is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for a set duration.
-
Progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 5-(diethylamino)pentan-2-amine.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Raney Nickel | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 80-120 °C | [1] |
| Hydrogen Pressure | 50-100 atm | [1] |
| Ammonia Source | Aqueous Ammonia | [1] |
| Reaction Time | 6-12 hours | [1] |
| Yield | 70-85% | [1] |
Experimental Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Diethylamino-2-pentanone: A Procedural Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Diethylamino-2-pentanone, ensuring the protection of both laboratory personnel and the environment.
Chemical Profile and Hazards
This compound is a flammable liquid that presents several health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. In some cases, it has been identified as a poison when administered intravenously[2]. Adherence to strict safety protocols is therefore non-negotiable when handling this compound.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H19NO[1][2] |
| Molecular Weight | 157.25 g/mol [1][2] |
| Boiling Point | 83-85 °C @ 15 mm Hg[2] |
| Density | 0.861 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.434[2] |
Personal Protective Equipment (PPE) and Spill Response
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
In the event of a spill, the area should be evacuated of all non-essential personnel. All ignition sources must be eliminated. The spill should be contained and absorbed using an inert, non-combustible material such as sand, earth, or vermiculite. The collected material should then be placed in a suitable, sealed container for disposal[3]. It is crucial to use non-sparking tools during the cleanup process to prevent ignition of flammable vapors[4][5].
Disposal Workflow
The decision-making process for the disposal of this compound should follow a structured workflow to ensure safety and regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Characterization : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Given its properties, this compound should be treated as hazardous waste.
-
Consult Regulations : It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and to identify approved disposal methods[4].
-
Collection and Storage :
-
Professional Disposal :
-
The recommended method for disposal is to contact a licensed professional waste disposal service[3]. These services are equipped to handle and dispose of hazardous chemical waste in a compliant and environmentally sound manner.
-
An alternative disposal method, where permissible and available, is incineration in a chemical incinerator equipped with an afterburner and scrubber. However, this should only be carried out by trained personnel in a licensed facility[3].
-
-
Contaminated Materials : Any materials, such as absorbent pads or personal protective equipment, that have been contaminated with this compound should be disposed of as hazardous waste along with the chemical itself[3].
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their institutions.
References
Essential Safety and Operational Guide for 5-Diethylamino-2-pentanone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of 5-Diethylamino-2-pentanone (CAS: 105-14-6). Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin, eye, and respiratory irritant.[1] It is also a flammable liquid.[2] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx).[2] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended for prolonged contact. Nitrile gloves are suitable for short-term splash protection only and must be changed immediately upon contact.[3][4] | Provides a barrier against a chemical that is a known skin irritant.[1] Ketones can degrade many common glove materials; therefore, selecting a resistant material is crucial.[4] |
| Body Protection | A flame-resistant lab coat worn over personal clothing.[5] Chemical-resistant apron and sleeves should be considered for larger quantities. | Protects against skin contact and contamination of personal clothing. The flammable nature of the compound necessitates flame-resistant outerwear. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. | Protects against the inhalation of vapors, which may cause respiratory irritation.[1] |
| Footwear | Closed-toe, chemical-resistant shoes.[5] | Protects feet from spills. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Pre-Handling:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical fume hood is operational and available.
-
Don all required PPE as specified in the table above.
-
Have a spill kit readily accessible.
-
-
During Handling:
-
Conduct all work involving the transfer and use of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use spark-proof tools and equipment to prevent ignition of the flammable liquid.[6]
-
When transporting the chemical within the laboratory, use a secondary container to prevent spills.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Disposal Protocol:
The disposal of this compound and its contaminated waste must be handled in accordance with institutional and local regulations.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed waste container.[8]
-
Do not mix this waste with other incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[9]
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste storage, away from sources of ignition and incompatible materials.[8]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Do not dispose of this compound down the drain. While some aliphatic amines with six or fewer carbons may be considered for drain disposal in very small, neutralized quantities, the multiple hazards of this compound make this an unsafe practice.[10]
-
References
- 1. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 105-14-6 [chemicalbook.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. fishersci.com [fishersci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. benchchem.com [benchchem.com]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
